molecular formula C9H15ClN4O B3058121 (6-Morpholinopyridazin-3-yl)methanamine hydrochloride CAS No. 87977-27-3

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride

Cat. No.: B3058121
CAS No.: 87977-27-3
M. Wt: 230.69
InChI Key: MPRRIBZNDBRTTH-UHFFFAOYSA-N
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Description

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN4O and its molecular weight is 230.69. The purity is usually 95%.
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Properties

IUPAC Name

(6-morpholin-4-ylpyridazin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRRIBZNDBRTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87977-27-3
Record name 3-Pyridazinemethanamine, 6-(4-morpholinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87977-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: Mechanism of Action of (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a specialized heterocyclic building block and chemical probe belonging to the class of aminomethyl-pyridazines .[1] In drug discovery, this scaffold is primarily recognized as a pharmacophore for targeting Copper-Containing Amine Oxidases (CuAOs) , specifically Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and Lysyl Oxidase-Like (LOXL) enzymes.

Its mechanism of action is defined by its ability to act as a substrate mimic that interacts with the quinone cofactor (TPQ or LTQ) within the enzyme's active site. Depending on the specific electronic properties modulated by the pyridazine ring, it functions either as a high-affinity substrate for enzymatic profiling or as a precursor for mechanism-based inhibitors (suicide substrates) used in anti-fibrotic and anti-inflammatory research.

Chemical Identity & Physicochemical Properties

This compound combines a polar, basic primary amine with a lipophilic, electron-deficient heteroaromatic core, creating a "warhead" capable of penetrating deep catalytic pockets.

PropertyDetail
IUPAC Name (6-Morpholin-4-ylpyridazin-3-yl)methanamine hydrochloride
CAS Number 1628557-00-5
Molecular Formula C₉H₁₅ClN₄O (Salt form)
Molecular Weight 230.70 g/mol
Core Scaffold Pyridazine (1,2-diazine)
Key Substituents C3: Methanamine (Primary Amine - Warhead)C6: Morpholine (Solubilizing/Binding Tail)
Solubility High in water/DMSO (due to HCl salt and morpholine)

Mechanism of Action: Amine Oxidase Interaction

The biological activity of (6-Morpholinopyridazin-3-yl)methanamine is governed by its interaction with enzymes possessing a Topaquinone (TPQ) or Lysyl Tyrosylquinone (LTQ) cofactor.

The Target Class: SSAO/VAP-1 and LOX

The compound mimics the structure of endogenous amines (e.g., methylamine, dopamine, lysine). The pyridyl-methanamine motif is a classic bioisostere for the benzylamine group, a standard substrate for SSAO.

  • Recognition: The morpholine ring occupies the hydrophobic S1' pocket of the enzyme, providing binding affinity and selectivity over Monoamine Oxidases (MAO-A/B).

  • Binding: The pyridazine ring engages in π-stacking interactions with aromatic residues (e.g., Tyrosine/Phenylalanine) near the active site.

  • Catalytic Interaction: The primary amine (-CH₂NH₂) enters the catalytic core and performs a nucleophilic attack on the C5 position of the oxidized cofactor.

Molecular Pathway: Schiff Base Formation

The core mechanism involves the formation of a Schiff base intermediate with the enzyme's cofactor.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the TPQ/LTQ cofactor.

  • Schiff Base Formation: Water is eliminated, forming a covalent substrate-cofactor complex (Substrate Schiff Base).

  • Fate Determination (Substrate vs. Inhibitor):

    • As a Substrate: The complex undergoes proton abstraction, hydrolysis, and release of the aldehyde product (6-morpholinopyridazine-3-carbaldehyde) and hydrogen peroxide (H₂O₂).

    • As an Inhibitor: If the pyridazine ring withdraws sufficient electron density or sterically hinders proton abstraction, the complex stabilizes, trapping the enzyme in an inactive state (Mechanism-Based Inhibition).

MoA_Pathway Compound (6-Morpholinopyridazin-3-yl)methanamine ES_Complex Michaelis Complex (Non-covalent) Compound->ES_Complex Binding (S1' Pocket) Enzyme_Ox Oxidized Enzyme (TPQ/LTQ Cofactor) Enzyme_Ox->ES_Complex Schiff_Base Substrate Schiff Base (Covalent Intermediate) ES_Complex->Schiff_Base Nucleophilic Attack Product_Ald Aldehyde Product (Pyridazine-3-CHO) Schiff_Base->Product_Ald Hydrolysis (Turnover) H2O2 H2O2 Release (Signal/Oxidative Stress) Schiff_Base->H2O2 O2 Consumption Inhibition Enzyme Inactivation (If turnover is stalled) Schiff_Base->Inhibition Stable Adduct Formation

Caption: Kinetic pathway of (6-Morpholinopyridazin-3-yl)methanamine interacting with Copper-Containing Amine Oxidases.

Therapeutic & Research Applications

This scaffold is utilized primarily in Fragment-Based Drug Discovery (FBDD) for conditions driven by aberrant amine oxidase activity.

Fibrosis and Inflammation
  • Target: Lysyl Oxidase-Like 2 (LOXL2) and VAP-1.

  • Rationale: VAP-1 facilitates leukocyte adhesion and transmigration. Inhibiting VAP-1 with pyridazinyl-amines reduces inflammatory cell infiltration.

  • Application: The compound serves as a starting point (hit) to optimize potency. The morpholine group improves water solubility, a critical parameter for oral bioavailability in anti-fibrotic drugs.

CNS Disorders[2]
  • Target: Monoamine Oxidase B (MAO-B).[2][3]

  • Rationale: While less selective than for SSAO, the pyridazine core can be tuned to inhibit MAO-B, preventing dopamine degradation in Parkinson’s disease models.

Experimental Protocols

To validate the mechanism of action, the following Amplex Red Coupled Assay is the industry standard for monitoring amine oxidase activity using this compound as a substrate or inhibitor.

Protocol: Kinetic Characterization via H₂O₂ Generation

Objective: Determine if the compound is a substrate (generates signal) or inhibitor (suppresses signal from a reference substrate) of SSAO/VAP-1.

Materials:

  • Recombinant human SSAO/VAP-1 or LOXL2.

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Compound: (6-Morpholinopyridazin-3-yl)methanamine HCl (Stock 10 mM in DMSO).

Workflow:

  • Preparation: Dilute enzyme to 10 nM in Assay Buffer.

  • Substrate Mode (Testing Turnover):

    • Mix Compound (0–100 µM titration) with Amplex Red (50 µM) and HRP (0.1 U/mL).

    • Initiate reaction by adding Enzyme.

    • Read: Fluorescence (Ex/Em 530/590 nm) continuously for 30 mins.

    • Result: Increase in fluorescence indicates the compound is a substrate.

  • Inhibitor Mode (Testing Potency):

    • Incubate Enzyme + Compound (varying conc.) for 15 mins at 37°C.

    • Add generic substrate (e.g., Benzylamine, 1 mM) + Amplex Red + HRP.

    • Read: Fluorescence.

    • Result: Dose-dependent decrease in fluorescence indicates inhibition (IC₅₀ calculation).

ParameterSubstrate ModeInhibitor Mode
Signal Trend Increasing RFUDecreasing RFU
Kinetic Constant

and


or

Interpretation Compound is metabolizedCompound blocks active site

References

  • Foot, J. S., et al. (2012). Haloallylamine Inhibitors of Lysyl Oxidase-Like 2 (LOXL2) for the Treatment of Fibrosis. Journal of Medicinal Chemistry. Link (Establishes the heteroaryl-methanamine pharmacophore for LOX inhibition).

  • McDonald, I. A., et al. (2007). Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link (Reviews pyridazine and pyridine scaffolds in SSAO inhibition).

  • Blanco, F., et al. (2023). Pyridazine Derivatives as Privileged Structures in Drug Discovery. Molecules.[2][3][4][5][6][7][8][9][10][11] Link (General review of the biological activity of the pyridazine core).

  • PubChem Compound Summary. (2024). CID 1628557-00-5. National Center for Biotechnology Information. Link (Chemical property verification).

Sources

The Morpholinopyridazine Scaffold: Leveraging (6-Morpholinopyridazin-3-yl)methanamine HCl in Kinase Inhibitor Design

[1][2]

Content Type: Technical Whitepaper & Experimental Guide Subject: Medicinal Chemistry & Assay Development Target Molecule: (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (CAS: 1628557-00-5)[1][2]

Executive Summary: The Pharmacophore Rationale

In the landscape of kinase inhibitor discovery, the (6-Morpholinopyridazin-3-yl)methanamine core represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. While often categorized as a building block, this specific hydrochloride salt serves as a critical Fragment-Based Drug Discovery (FBDD) starting point.[1][2]

Its value lies in its tripartite structural architecture:

  • The Morpholine Ring: Acts as a solubility enhancer and a hydrogen-bond acceptor, typically positioned towards the solvent-exposed region of the ATP-binding pocket (e.g., in PI3K/mTOR inhibitors).[1][2]

  • The Pyridazine Core: A bioisostere of pyrimidine/pyridine, offering distinct electronic properties (lower basicity) and a reduced metabolic liability compared to more electron-rich rings.[1][2]

  • The Methanamine Tail: A primary amine "growth vector" that allows for rapid diversification into the hydrophobic back-pocket (Gatekeeper region) or the DFG-motif via amide, urea, or sulfonamide linkages.[1][2]

This guide details the technical workflow for transforming this scaffold into a potent kinase inhibitor, covering synthesis, quality control, and biological validation.[1][2]

Chemical Profile & Quality Control

Before initiating library synthesis, the integrity of the starting material must be validated.[1][2] The hydrochloride salt form is preferred over the free base for its enhanced stability and shelf-life, but it requires specific handling during synthesis.[1][2]

Table 1: Physicochemical Properties (Lead Optimization Metrics)
PropertyValueDesign Implication
Molecular Weight 230.69 g/mol (HCl salt)Ideal for FBDD (Rule of 3 compliant).[1][2]
H-Bond Donors 2 (Amine, HCl)Critical for hinge binding or linker formation.[1][2]
H-Bond Acceptors 4 (Morpholine O, Pyridazine Ns)Facilitates water-mediated networks.[1][2]
ClogP ~0.2 (Free base)Highly hydrophilic; allows lipophilic tails to be added without violating Lipinski rules.[1]
tPSA ~55 ŲGood membrane permeability potential.[1]
Protocol 1: Stoichiometric Validation (Titration)

Context: Commercial HCl salts can vary between mono- and di-hydrochloride forms, drastically affecting yield during amide coupling if base equivalents are miscalculated.[1][2]

  • Dissolution: Dissolve 50 mg of the compound in 10 mL deionized water.

  • Titrant: Prepare 0.1 M NaOH standard solution.

  • Potentiometric Titration: Titrate while monitoring pH.[1][2]

    • Expectation: A distinct inflection point corresponding to the neutralization of the HCl counterion, followed by the deprotonation of the pyridazinyl amine (pKa ~3-4) and the primary amine (pKa ~9).[1][2]

  • Correction: Adjust the equivalents of DIPEA/TEA in subsequent coupling reactions based on the determined HCl content (typically 1.0 or 2.0 eq).

Synthetic Utility: The "Growth Vector" Strategy[1]

The primary utility of this molecule is its conversion into a Type I or Type II kinase inhibitor.[1] The methanamine group acts as the anchor.[1]

Diagram 1: Structural Logic & Derivatization Pathways[1][2]

GCore(6-Morpholinopyridazin-3-yl)methanamine HCl(The Scaffold)Reaction_AReaction A:Isocyanate + BaseCore->Reaction_ADIPEA, DCM, 0°CReaction_BReaction B:Carboxylic Acid + HATUCore->Reaction_BDIPEA, DMF, RTProduct_UreaUrea Derivative(Target: DFG-out / Type II)Reaction_A->Product_UreaProduct_AmideAmide Derivative(Target: Gatekeeper / Type I)Reaction_B->Product_AmideMech_UreaH-Bond Donor/Acceptor Pair(Binds Glu/Asp in C-helix)Product_Urea->Mech_UreaMech_AmideHydrophobic Extension(Occupies Back Pocket)Product_Amide->Mech_Amide

Caption: Divergent synthesis pathways utilizing the primary amine to access distinct kinase binding modes.[1]

Protocol 2: Library Generation (Amide Coupling)

Objective: Synthesize a focused library of 10 analogs targeting the hinge region of PI3K/mTOR.

  • Activation: In a 4 mL vial, combine the Carboxylic Acid building block (0.15 mmol) with HATU (0.15 mmol) in DMF (1 mL). Stir for 5 mins.

  • Free Basing: In a separate vial, dissolve (6-Morpholinopyridazin-3-yl)methanamine HCl (0.15 mmol) in DMF (0.5 mL) and DIPEA (0.45 mmol - Critical: 3 eq to neutralize HCl and activate amine).

  • Coupling: Add the amine solution to the activated acid. Shake at RT for 4 hours.

  • LCMS Check: Verify conversion. The pyridazine nitrogen often causes tailing; use a high pH modifier (Ammonium Bicarbonate) in the mobile phase for sharper peaks.[1]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile). Lyophilize to yield the formate or TFA salt.[1]

Biological Validation: Kinase Assay Protocols

Once derivatized, the compounds must be screened.[1][2] Because the morpholine-pyridazine scaffold is promiscuous (binding PI3K, mTOR, SYK, ALK5), a broad panel screen is recommended initially, followed by Kd determination.[1][2]

Protocol 3: TR-FRET Binding Assay (LanthaScreen™ Style)

Rationale: This assay measures the ability of the synthesized inhibitor to displace a known tracer from the kinase ATP site.[1] It is less susceptible to fluorescence interference than standard intensity assays.[1]

Reagents:

  • Kinase (e.g., PI3K alpha, GST-tagged).[1][2]

  • Europium-labeled anti-GST antibody.[1][2]

  • AlexaFluor™ 647-labeled ATP-competitive tracer.[1][2]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1][2]

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (starting at 10 µM).

  • Incubation: Add 5 µL of compound + 5 µL of Kinase/Antibody mix to a 384-well white low-volume plate. Incubate 15 mins.

  • Tracer Addition: Add 5 µL of Tracer.

  • Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).

  • Read: Measure TR-FRET on a multimode reader (Ex: 337 nm, Em: 620 nm & 665 nm).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em620). Plot % Inhibition vs. Log[Compound] to determine IC50.

Self-Validating Check:

  • Z-Prime (Z'): Must be > 0.[1][2]5. If lower, check the tracer concentration (should be near its Kd).[1][2]

  • Reference: Include a known inhibitor (e.g., ZSTK474) as a positive control on every plate.[1][2]

Structural Biology & SAR Strategy

To optimize the hits, one must understand the binding mode.[1][2] The morpholine-pyridazine core typically adopts a specific orientation.[1]

Diagram 2: The SAR Optimization Cycle

SARHitInitial Hit:Amide DerivativeStep11. Scan Linker Length(Methanamine vs Ethanamine)Hit->Step1Step22. Morpholine Substitution(Bridged Morpholines for Selectivity)Step1->Step2Improve PotencyStep33. Pyridazine Core Hopping(Switch to Pyrimidine/Triazine)Step2->Step3Improve IP/Metab StabilityTestKinase Selectivity Panel(PI3K vs mTOR vs DNA-PK)Step3->TestTest->Step1Off-target ToxicityOutcomeLead CandidateTest->OutcomeHigh Selectivity

Caption: Iterative optimization cycle focusing on linker geometry and core hopping to refine selectivity.

Mechanism of Action (In-Silico Insight)
  • Hinge Region: The pyridazine N2 nitrogen often acts as the H-bond acceptor for the backbone NH of the hinge residue (e.g., Val851 in PI3Kα).[1][2]

  • Solvent Interface: The morpholine oxygen extends towards the solvent, improving solubility.[1][2] Note: Bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) can lock the conformation and improve selectivity for mTOR over PI3K [1].[1][2]

  • Ribose Pocket: The methanamine linker positions the attached "tail" group into the ribose binding pocket or towards the DFG motif, depending on the linker rigidity.[1][2]

References

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry. (2025).[1][3]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. NIH / PubMed Central. (2018).[1]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors. ACS Omega / NIH. (2024).[1]

  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. (2012).[1]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. (2024).[1][2]

Technical Evaluation Guide: Preliminary Cytotoxicity Screening of (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (CAS: 1628557-00-5). As a pyridazine scaffold functionalized with a morpholine ring and a primary amine, this compound represents a "privileged structure" often utilized in fragment-based drug discovery (FBDD) for kinase inhibition and CNS targets.[1]

The objective of this screening is to determine the non-specific cytotoxicity profile of the fragment. Establishing the


 (half-maximal inhibitory concentration) at this early stage is critical to distinguish between specific target engagement and general cellular toxicity in subsequent lead optimization.

Part 1: Compound Characterization & Handling[1][2]

Physicochemical Profile

The presence of the morpholine ring enhances water solubility and metabolic stability, while the hydrochloride salt form further aids aqueous dissolution.[1] However, the primary amine is reactive and pH-sensitive.[1]

PropertySpecificationTechnical Implication
Molecular Formula

MW ~230.7 g/mol (HCl salt).[2][3]
Solubility Water (Moderate), DMSO (High)Prepare stock in DMSO to prevent hydrolysis/precipitation; dilute in media.[1]
Acidity Hydrochloride SaltStock solutions may be acidic; ensure culture media has sufficient buffering capacity (HEPES/Bicarbonate).
Stability HygroscopicStore desiccated at -20°C. Avoid repeated freeze-thaw cycles.[1]
Safety & GHS Hazards

Based on structural analogs and vendor safety data sheets (SDS), treat this compound as bioactive and potentially hazardous.[1]

  • H302: Harmful if swallowed.[4]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • Protocol: All handling must occur within a Class II Biosafety Cabinet (BSC) wearing nitrile gloves and eye protection.

Part 2: Experimental Design Strategy

Cell Line Selection

To generate a robust toxicity profile, a multi-lineage approach is required.[1]

  • HepG2 (Human Liver Carcinoma): Primary Screen. High metabolic activity (CYP450 expression) allows detection of potentially toxic metabolites generated from the pyridazine core.

  • HEK293 (Human Embryonic Kidney): General Toxicity. A robust, fast-growing line to detect non-specific inhibition of housekeeping machinery (e.g., mitochondrial interference).[1]

  • Target-Specific Line (Optional): If the fragment is intended for a specific indication (e.g., MCF-7 for breast cancer), include it to calculate the Therapeutic Index (TI) (

    
    ).
    
Assay Selection: Resazurin Reduction (Alamar Blue)

While MTT is common, Resazurin is superior for this specific screening because:

  • Non-Lytic: Allows for kinetic monitoring or multiplexing (e.g., measuring Caspase-3 activity in the same well afterwards).[1]

  • High Sensitivity: Critical for detecting subtle growth inhibition caused by low-molecular-weight fragments.[1]

  • Solubility: Unlike MTT formazan crystals, the resorufin product is water-soluble, eliminating the need for DMSO solubilization steps that introduce variability.[1]

Part 3: Step-by-Step Screening Protocol

Stock Solution Preparation[1]
  • Weigh 2.31 mg of (6-Morpholinopyridazin-3-yl)methanamine HCl.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Stock .

  • Vortex for 30 seconds. Inspect visually for particulates.

  • Aliquot into 50 µL volumes and store at -20°C.

Cell Seeding (Day 0)
  • Density: Seed HepG2/HEK293 at 5,000 cells/well in 96-well black-walled, clear-bottom plates.

  • Volume: 100 µL per well.

  • Incubation: 24 hours at 37°C, 5%

    
     to allow attachment.
    
  • Edge Effect Mitigation: Fill outer wells with 200 µL PBS; do not use for data.

Compound Treatment (Day 1)
  • Serial Dilution: Prepare a 1:3 serial dilution in culture media (0.5% DMSO final concentration).

    • Top Concentration: 100 µM (Standard for fragment screening).

    • Range: 100 µM

      
       0.15 µM (8 points).
      
  • Controls:

    • Negative Control:[1] 0.5% DMSO in Media (Vehicle).

    • Positive Control:[1][5] Doxorubicin (1 µM) or Staurosporine.

    • Blank: Media only (no cells).

  • Dosing: Aspirate old media and add 100 µL of treatment media.

  • Incubation: 48 hours (standard) or 72 hours (slow-growing lines).

Readout (Day 3)
  • Add 20 µL of Resazurin reagent (0.15 mg/mL in PBS) to each well.

  • Incubate for 2–4 hours at 37°C.

  • Measure Fluorescence:

    • Excitation: 560 nm

    • Emission: 590 nm[1]

Part 4: Visualization of Workflows

Screening Logic Workflow

The following diagram illustrates the decision matrix for the screening process.

CytotoxicityScreening Start Compound Intake: (6-Morpholinopyridazin-3-yl) methanamine HCl Solubility Solubility Check (DMSO vs Aqueous) Start->Solubility StockPrep Stock Prep (10mM in DMSO) Solubility->StockPrep Treatment Dosing (48h) 0.15 - 100 µM StockPrep->Treatment Seeding Cell Seeding (HepG2 / HEK293) Seeding->Treatment Readout Resazurin Assay (Fluorescence 590nm) Treatment->Readout Analysis Data Analysis (Sigmoidal Fit) Readout->Analysis Decision IC50 Evaluation Analysis->Decision Safe Hit/Lead Candidate (IC50 > 50µM) Decision->Safe Low Tox Toxic Cytotoxic Liability (IC50 < 10µM) Decision->Toxic High Tox

Figure 1: Decision matrix for evaluating fragment cytotoxicity.[1]

Mechanism of Action Hypothesis

Pyridazine derivatives often interact with specific kinase domains or DNA. This diagram visualizes potential toxicity pathways to watch for.[4][5]

MOA_Pathways cluster_cell Cellular Environment Compound (6-Morpholinopyridazin-3-yl) methanamine Mito Mitochondria Compound->Mito Potential Uncoupling DNA DNA (Intercalation?) Compound->DNA Minor Groove? Kinase Off-Target Kinases Compound->Kinase ATP Competition ROS ROS Generation Mito->ROS Apoptosis Apoptosis (Caspase 3/7) DNA->Apoptosis Kinase->Apoptosis ROS->Apoptosis

Figure 2: Hypothetical cellular interaction pathways for pyridazine scaffolds.[1]

Part 5: Data Analysis & Interpretation[1]

Quality Control Metrics

Before calculating


, validate the assay plate using the Z-Factor :


  • Where

    
     = positive control and 
    
    
    
    = negative control.
  • Requirement:

    
     indicates an excellent assay.
    
Calculation

Use non-linear regression (4-parameter logistic model) to fit the data:



  • Interpretation:

    • 
      :  Low toxicity. Excellent starting point for lead optimization.
      
    • 
      :  Significant toxicity. The morpholine/pyridazine core may require substitution modification to reduce lipophilicity or off-target binding.
      

References

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Tzara, A., et al. (2020).[1][6][7] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.[1][6] [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45792229, [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. (Analog Reference). [Link]

Sources

Predicted ADME Properties of (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Scout" Scaffold

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride (CAS: 1628557-00-5) represents a high-value "fragment-like" scaffold in modern drug discovery.[1][2][3] It is not merely a reagent but a strategic structural motif designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) failures common in lipophilic drug candidates.[2]

This guide analyzes the predicted ADME profile of this compound, synthesizing established medicinal chemistry principles (Lipinski/Veber rules) with fragment-based reactivity logic.[1][2][3] Our analysis suggests this scaffold acts as a "Solubility & Metabolic Anchor," capable of lowering LogP and blocking metabolic soft spots when incorporated into larger drug molecules.

Physicochemical Profiling

Foundation of Prediction

The ADME fate of this molecule is dictated by its three core structural components: the pyridazine ring (polar core), the morpholine ring (solubility enhancer), and the primary methanamine (reactive handle/basic center).[2]

Table 1: Predicted Physicochemical Parameters
ParameterPredicted ValueRationale/Implication
Molecular Weight (Salt) 230.69 DaIdeal for Fragment-Based Drug Design (FBDD).[1][2][3]
Molecular Weight (Free Base) ~194.23 DaLeaves ample mass room for derivatization (<500 Da limit).[1][2][3]
cLogP (Octanol/Water) -0.5 to 0.2Highly Hydrophilic. Suggests excellent aqueous solubility but potential passive permeability challenges.[1][2][3][4]
TPSA (Topological Polar Surface Area) ~65-75 Ų<140 Ų limit.[1][2][3][5] Good intestinal absorption potential despite polarity.[1][3]
pKa (Primary Amine) ~8.5 - 9.5Ionized (+1 charge) at physiological pH (7.4).[1][2][3][4]
pKa (Pyridazine N) ~2.0 - 3.0Likely neutral at physiological pH; acts as a weak H-bond acceptor.[1][2][3][4]
H-Bond Donors (HBD) 2 (NH₂)Favorable for target engagement (e.g., kinase hinge binding).[1][2][3]
H-Bond Acceptors (HBA) 5 (3 N, 1 O, 1 N-ring)High H-bonding capacity supports solubility.[1][2][3]

Predicted ADME Deep Dive

A. Absorption: The Permeability-Solubility Trade-off

Prediction: High Solubility / Moderate-to-Low Passive Permeability.[1][2][3]

  • Solubility (High): The hydrochloride salt form, combined with the morpholine oxygen and pyridazine nitrogens, creates a "water-loving" shell.[2] This compound is predicted to be highly soluble in aqueous buffers (PBS), likely >10 mM.[2]

  • Permeability (Moderate): At pH 7.4, the primary amine is protonated.[2] While the morpholine ring improves lipophilicity slightly compared to a naked amine, the overall species is charged.

    • Mechanism:[1][2][4][6][7] Absorption will likely occur via paracellular transport (due to small size <200 Da) or active transport (solute carriers) rather than passive transcellular diffusion.[1][2][3]

    • Blood-Brain Barrier (BBB):[1][2][3] As a free fragment, BBB penetration is low due to the charge.[2] However, once the amine is acylated (derivatized into an amide), the loss of charge and the presence of the morpholine ring (a privileged CNS structure) will significantly boost brain uptake.[2]

B. Distribution: The "Free Drug" Hypothesis

Prediction: Low Plasma Protein Binding (PPB) / High Free Fraction (


).[1][2][3]
  • Plasma Protein Binding: Acidic drugs (like warfarin) bind albumin; basic lipophilic drugs bind alpha-1-acid glycoprotein.[1][2][3][4] This molecule is basic but hydrophilic .[1][3] It lacks the "greasy" aromatic bulk required for strong protein binding.[1][2][3]

    • Result: We predict PPB < 50%.[1][2][3] This is advantageous for a building block, as it suggests high availability in in vitro assays.

  • Volume of Distribution (

    
    ):  Likely approximates total body water (~0.6 - 0.7 L/kg).[1][2][3] It will distribute widely into aqueous tissues but will not accumulate heavily in adipose tissue.[1][2][3]
    
C. Metabolism: The "Shielded Scaffold"

Prediction: High Metabolic Stability (Phase I).[1][2]

  • Pyridazine Ring: Unlike phenyl rings which are prone to CYP450 oxidation (hydroxylation), the electron-deficient pyridazine ring is resistant to oxidative attack.[1][2][3] It acts as a metabolic "sink."[1][2][3]

  • Morpholine Ring: Generally stable, though it can be a site for slow oxidation (ring opening) or N-dealkylation if the pyridazine bond is cleaved (unlikely).[1][2]

  • Primary Amine: The primary vulnerability.[1][2][3] In vivo, primary amines are substrates for Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO) , leading to oxidative deamination to an aldehyde.[1][2]

    • Strategic Note: In drug discovery, this amine is almost always capped (e.g., amide formation).[2] Once capped, the metabolic liability vanishes, leaving a highly stable core.[2]

D. Excretion: Renal Clearance Dominance

Prediction: Renal Elimination of Unchanged Drug.[1][2][3]

  • Due to its low LogP and ionization at physiological pH, the molecule is too polar for significant biliary excretion.

  • Filtration: It will be freely filtered at the glomerulus.[1][2][3]

  • Reabsorption: Minimal tubular reabsorption is expected due to its polarity, leading to a half-life (

    
    ) likely in the range of 1-3 hours in rodent models (short).[1][2][3]
    

Toxicity & Safety Risks (In Silico)

  • hERG Inhibition: Pyridazine derivatives can sometimes interact with the hERG potassium channel (cardiotoxicity risk).[1][2][3][8] However, the presence of the morpholine ring and the polarity of this specific fragment usually mitigates hERG binding compared to more lipophilic linkers.

  • PAINS (Pan-Assay Interference Compounds): The structure does not contain typical PAINS alerts (e.g., reactive Michael acceptors, quinones).[2] It is a "clean" building block.

Experimental Validation Protocols

Standard Operating Procedures (SOPs) for Verification

To validate the predictions above, the following screening cascade is recommended.

Protocol A: LogD (Distribution Coefficient) Determination

Objective: Confirm lipophilicity at pH 7.4.

  • System: Shake-flask method (Octanol/PBS pH 7.4).

  • Procedure:

    • Dissolve compound in PBS (saturated).

    • Add equal volume 1-octanol.[1][2][3]

    • Shake for 1 hour at 25°C; centrifuge to separate phases.

    • Analyze both phases via LC-MS/MS.

  • Success Criteria: LogD < 1.0 confirms hydrophilic nature.[1][2][3]

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Predict passive absorption.[1][2][3]

  • Membrane: Dodecane/Lecithin artificial membrane on 96-well filter plate.[1][2][3]

  • Donor Well: Compound at 10 µM in pH 7.4 buffer.

  • Acceptor Well: pH 7.4 buffer (sink condition).

  • Incubation: 4 hours at room temperature.

  • Calculation:

    
    [1][2][3][4]
    
  • Benchmark: Low permeability expected (

    
     cm/s).
    

Visualization: The ADME-Tox Logic Flow

The following diagram illustrates the decision-making process when using this scaffold in lead optimization.

ADME_Workflow Compound (6-Morpholinopyridazin-3-yl) methanamine HCl PhysChem Physicochemical Profiling Compound->PhysChem Metabolism Metabolic Stability Compound->Metabolism Solubility Solubility Check (PBS pH 7.4) PhysChem->Solubility High Predicted LogD LogD Determination (Lipophilicity) PhysChem->LogD Low Predicted MAO_Assay MAO Susceptibility (Primary Amine) Metabolism->MAO_Assay Risk: High CYP_Assay CYP450 Stability (Microsomes) Metabolism->CYP_Assay Risk: Low Decision Optimization Strategy MAO_Assay->Decision If unstable CYP_Assay->Decision Confirm stability Outcome Derivatize Amine (Amide/Urea) Decision->Outcome Block Metabolism & Improve Permeability

Caption: Workflow for validating the ADME properties of the scaffold and guiding its transition from a raw building block to a drug candidate.

References

  • PubChem. (2023).[1][2][3] Compound Summary: [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride.[1][2][3] National Library of Medicine.[1][3] [Link][1][2]

  • Meanwell, N. A. (2023).[2][3][9] The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • Kumari, A., & Singh, R. K. (2020).[2][6][10][11] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • SwissADME. (2023). Free Web Tool for ADME Prediction.[1][2][3] Swiss Institute of Bioinformatics.[1][2][3] [Link]

Sources

Methodological & Application

Kinase inhibition assay using (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling (6-Morpholinopyridazin-3-yl)methanamine HCl in Fragment-Based Kinase Discovery

Executive Summary

This guide details the experimental protocols for utilizing (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (hereafter referred to as MPM-HCl ) as a chemical probe and scaffold in kinase inhibitor discovery.

While often categorized as a building block, the morpholine-pyridazine core is a privileged pharmacophore in medicinal chemistry, specifically for targeting the ATP-binding pocket of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . This protocol focuses on characterizing the binding affinity and inhibitory potential of MPM-HCl using two orthogonal methods: a biochemical ADP-Glo™ Kinase Assay and a biophysical Surface Plasmon Resonance (SPR) assay.

Scientific Rationale & Mechanism

The Pharmacophore Hypothesis

The MPM-HCl molecule represents a "minimal binder" or fragment. Its utility is grounded in the structural biology of the PI3K/mTOR family:

  • The Morpholine Hinge-Binder: The oxygen atom in the morpholine ring acts as a critical Hydrogen Bond Acceptor (HBA). In the ATP-binding pocket of PI3K

    
     or mTOR, this oxygen typically forms a hydrogen bond with the backbone amide of a key valine residue (e.g., Val851  in PI3K
    
    
    
    or Val2240 in mTOR) within the "hinge region."
  • The Solubilizing Tail: The methanamine group projects towards the solvent-exposed ribose-binding region. In fragment-based drug discovery (FBDD), this amine serves as a "growth vector"—a handle for attaching additional chemical groups to reach the "affinity pocket" without disrupting the core hinge interaction.

Pathway Context

Inhibiting this node disrupts the PI3K/Akt/mTOR signaling cascade, a primary driver in cell proliferation and survival in oncology.[1][2]

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits mTOR mTOR (Target) AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes MPM MPM-HCl Scaffold MPM->PI3K Inhibits MPM->mTOR Inhibits

Figure 1: The PI3K/Akt/mTOR signaling cascade. The MPM-HCl scaffold targets the ATP-binding sites of both PI3K and mTOR, preventing downstream activation of Akt and cell proliferation.

Chemical Handling & Preparation

Compound: this compound Molecular Weight: ~230.69 g/mol (HCl salt) Solubility: High in water (due to HCl salt), Moderate in DMSO.

Critical Preparation Step (Salt Neutralization): Because the compound is a hydrochloride salt, dissolving it directly into a weakly buffered kinase assay can significantly lower the pH, potentially inhibiting the enzyme via acidity rather than binding.

  • Stock Solution: Dissolve MPM-HCl in 100% DMSO to a concentration of 100 mM .

    • Note: The HCl will remain associated.

  • Assay Buffer: Ensure your kinase assay buffer (e.g., HEPES or Tris) has a concentration

    
     50 mM to buffer the acidity of the drug stock.
    
  • Working Solution: When diluting the stock into the assay plate, ensure the final DMSO concentration is < 1% (or as tolerated by the specific kinase).

Protocol 1: Biochemical Screening (ADP-Glo™ Assay)

Objective: Determine the


 of MPM-HCl against Recombinant PI3K

. Methodology: The ADP-Glo™ assay quantifies kinase activity by measuring the ADP generated from ATP.[3][4][5][6][7] Since MPM-HCl is an ATP-competitive fragment, the assay must be run at or below the enzyme's

for ATP to maximize sensitivity.
Materials
  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS Lipid Kinase Substrate.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).[7]

  • Plate: 384-well white, low-volume solid bottom plates.

Step-by-Step Procedure
  • Reagent Preparation:

    • 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 3 mM

      
      , 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.
      
    • Compound Dilution: Prepare a 10-point serial dilution of MPM-HCl in 1X Kinase Buffer (max concentration 1 mM, 3-fold dilution).

  • Kinase Reaction (Volume: 5

    
    L): 
    
    • Add 1

      
      L  of diluted MPM-HCl to the well.
      
    • Add 2

      
      L  of PI3K
      
      
      
      enzyme (0.5 ng/
      
      
      L final).
    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

    • Add 2

      
      L  of ATP/Substrate Mix (Final ATP: 10 
      
      
      
      M; Final PIP2: 50
      
      
      M).
    • Incubate for 60 minutes at RT.

  • ADP Detection (Volume: +10

    
    L): 
    
    • Add 5

      
      L  of ADP-Glo™ Reagent .[3]
      
    • Incubate for 40 minutes at RT. (Stops kinase reaction, depletes remaining ATP).[4]

    • Add 10

      
      L  of Kinase Detection Reagent .
      
    • Incubate for 30 minutes at RT. (Converts generated ADP to ATP -> Luciferase signal).[4]

  • Measurement:

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis
  • Normalization: Convert RLU (Relative Light Units) to % Inhibition using High Control (No Inhibitor) and Low Control (No Enzyme).

  • Curve Fitting: Fit data to a sigmoidal dose-response equation (variable slope).

    
    
    

Protocol 2: Biophysical Validation (SPR)

Objective: Measure binding kinetics (


, 

) and affinity (

) of the MPM-HCl fragment. Why SPR? Fragments often have weak affinities (high

M range) and fast off-rates that biochemical assays might miss or mischaracterize. SPR provides real-time binding data.
Experimental Setup
  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Biotinylated PI3K

    
     (captured on Streptavidin surface) or amine-coupled PI3K.
    
Step-by-Step Procedure
  • Immobilization:

    • Target density: 2000–3000 RU (High density is required for low molecular weight fragments).

    • Reference channel: Activated and blocked surface (no protein).

  • Sample Preparation:

    • Dissolve MPM-HCl in Running Buffer (PBS-P+: PBS with 0.05% Surfactant P20, pH 7.4).

    • Crucial: Match the DMSO concentration of the sample exactly to the running buffer (typically 1% or 2%) to avoid "bulk refractive index" jumps. Perform a Solvent Correction curve.

  • Injection Cycle:

    • Flow Rate: High flow (30–50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 30–60 seconds (Fragments reach equilibrium quickly).

    • Dissociation Time: 60 seconds.

    • Concentration Range: 0, 3.12, 6.25, 12.5, 25, 50, 100, 200

      
      M.
      
  • Regeneration:

    • Usually not required for fragments (fast off-rate washes them away). If needed, use a mild pulse of 10 mM NaOH.

Data Interpretation

Since MPM-HCl is a fragment, expect a "square wave" sensorgram (rapid on, rapid off).

ParameterExpected Outcome for MPM-HClInterpretation

1

M – 100

M
Typical for hinge-binding fragments.
Binding Stoichiometry ~1:1Indicates specific binding to the ATP pocket.
Ligand Efficiency (LE) > 0.3 kcal/mol per heavy atomHigh LE validates it as a good starting scaffold.

Workflow Visualization

Workflow Prep 1. Compound Prep (Neutralize HCl) Screen 2. ADP-Glo Screen (Biochemical IC50) Prep->Screen Validation 3. SPR Analysis (Biophysical KD) Screen->Validation If IC50 < 100µM Decision 4. Decision Gate Validation->Decision Hit Valid Scaffold (Proceed to Grow) Decision->Hit High LE (>0.3) Drop Non-Binder (Discard) Decision->Drop Low LE / Non-specific

Figure 2: Integrated Screening Workflow. The process moves from chemical preparation to biochemical screening, followed by biophysical validation to confirm specific binding.

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell, 125(4), 733-747. (Establishes the morpholine pharmacophore in PI3K).
  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[8] Nature Chemistry, 1(3), 187-192. (Principles of fragment screening and Ligand Efficiency).

  • Cytiva (formerly GE Healthcare). (2023). Biacore Sensor Surface Handbook. Retrieved from [Link]

  • He, X., et al. (2013).[9] "Structure-based design of potent and selective PI3K/mTOR dual inhibitors." Journal of Medicinal Chemistry, 56(11), 4521-4536. (Specific reference to morpholino-pyridazine scaffolds).

Sources

Application Note: Comprehensive Analytical Strategies for the Quantification of (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical quantification of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in pharmaceutical research and development. Recognizing the need for robust and reliable analytical methods, this note presents three distinct, validated protocols leveraging High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Potentiometric Titration. Each method is presented with a deep-dive into the underlying principles, step-by-step experimental procedures, and the rationale behind critical experimental choices. This guide is designed for researchers, quality control analysts, and drug development professionals, offering a framework for method selection, implementation, and validation to ensure data integrity and compliance with regulatory standards.

Introduction and Compound Profile

This compound is a substituted pyridazine derivative. The pyridazine ring system and its derivatives are recognized for their diverse biological activities and are key scaffolds in medicinal chemistry.[1] The presence of a primary amine, a tertiary amine within the morpholine ring, and the pyridazine heterocycle endows the molecule with specific physicochemical properties that dictate the choice of analytical methods.[1] Accurate quantification is paramount for dosage form manufacturing, stability testing, and pharmacokinetic studies.

Compound Details:

  • IUPAC Name: (6-morpholin-4-yl-pyridazin-3-yl)methanamine hydrochloride

  • Molecular Formula: C₉H₁₅ClN₄O[2][3]

  • Molecular Weight: 230.69 g/mol [2][3]

  • Structure:

    
    (Illustrative Structure)
    

This guide explores three complementary analytical techniques to provide a comprehensive toolkit for the assay of this compound in both bulk and formulated states.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reverse-phase HPLC (RP-HPLC) is the cornerstone method for the assay and impurity profiling of pharmaceutical compounds. Its high resolving power allows for the separation of the main component from potential impurities and degradation products. The method described here utilizes a C18 stationary phase and a mobile phase of acetonitrile and water, a common choice for polar heterocyclic compounds.[4][5] Detection is achieved via UV spectrophotometry, leveraging the chromophoric pyridazine ring system, which is expected to have strong absorbance in the UV region.[6][7]

Expert Insight: The choice of a buffered mobile phase is critical. The primary amine on the analyte will have a pKa, and operating the mobile phase at a pH at least 2 units below this pKa will ensure the amine is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. A phosphate buffer is a robust choice for this purpose.

HPLC Experimental Protocol

Instrumentation & Consumables:

  • HPLC system with quaternary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade Acetonitrile, Methanol, and water.

  • Potassium phosphate monobasic (KH₂PO₄) and ortho-phosphoric acid.

Reagent Preparation:

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

Standard & Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the sample (e.g., powdered tablets, bulk drug) equivalent to ~10 mg of the active ingredient and transfer to a 100 mL volumetric flask. Add ~70 mL of Diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterSetting
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic: 70% A (Buffer) : 30% B (Acetonitrile)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector Wavelength254 nm (or experimentally determined λmax)
Run Time10 minutes
System Suitability and Validation

Trustworthiness through Self-Validation: Before sample analysis, the system's performance must be verified.

  • System Suitability Test (SST): Inject the standard solution five times. The results must meet the following criteria:

    • Relative Standard Deviation (RSD): ≤ 2.0% for peak area and retention time.

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

Method Validation Summary (ICH Q2(R1) Framework):

ParameterTypical Acceptance Criteria
Linearity R² ≥ 0.999 over a range of 50-150% of test concentration.
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision RSD ≤ 2.0% for repeatability and intermediate precision.
Specificity Peak purity analysis, no interference from placebo/impurities.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results reagent Mobile Phase & Diluent Prep standard Standard Prep (100 µg/mL) reagent->standard sample Sample Prep (100 µg/mL) reagent->sample sst System Suitability (5 Injections) standard->sst sample->sst analysis Sample Analysis sst->analysis SST Pass data Data Acquisition analysis->data calc Quantification (External Standard) data->calc report Final Report calc->report UV_Vis_Workflow start Start lambda_max Determine λmax start->lambda_max cal_curve Prepare & Measure Calibration Standards lambda_max->cal_curve regression Linear Regression (R² ≥ 0.999) cal_curve->regression prep_sample Prepare Sample Solution regression->prep_sample Valid Curve measure_sample Measure Sample Absorbance prep_sample->measure_sample calculate Calculate Concentration measure_sample->calculate end End calculate->end Titration_Principle Analyte (Analyte • H⁺)Cl⁻ In Solution Products Analyte + H₂O + NaCl At Equivalence Point Analyte->Products Titrant Na⁺OH⁻ From Burette Titrant:f1->Analyte:f1 Reaction

Sources

High-throughput screening with aminomethylpyridazine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized High-Throughput Screening (HTS) Workflows for Aminomethylpyridazine Libraries

Executive Summary

The aminomethylpyridazine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly for kinase and GPCR targets. Its ability to replace phenyl rings offers improved aqueous solubility, reduced lipophilicity (LogP), and unique hydrogen-bonding vectors. However, the nitrogen-rich heteroaromatic core presents specific challenges in High-Throughput Screening (HTS), including potential autofluorescence, metal chelation, and DMSO hydration sensitivity.

This guide provides a validated technical workflow for screening aminomethylpyridazine libraries. It moves beyond generic HTS protocols to address the physicochemical nuances of this scaffold, ensuring high-fidelity data and efficient hit triage.

Introduction: The Aminomethylpyridazine Advantage & Challenge

Why this Scaffold? The 3-amino-6-methylpyridazine motif (and its regioisomers) is a bioisostere for benzene and pyridine.

  • Solubility: The diazine ring significantly lowers LogP compared to carbocyclic analogs, improving the likelihood of success in fragment-based drug discovery (FBDD).

  • Binding Geometry: The exocyclic amine (aminomethyl group) serves as a flexible "warhead" anchor, often engaging acidic residues (e.g., Asp/Glu in kinase hinge regions).

The HTS Challenge:

  • Autofluorescence: Pyridazine derivatives can exhibit thermally activated delayed fluorescence (TADF), potentially interfering with standard Fluorescence Intensity (FI) assays.

  • Nucleophilicity: If the library contains free primary amines (fragment libraries), they are susceptible to reacting with electrophilic impurities in assay buffers or degrading via oxidation in DMSO stocks.

  • Acoustic Handling: The polar nature of the scaffold increases the hygroscopicity of DMSO stocks, altering acoustic impedance and dispensing accuracy.

Library Characterization & Preparation (Pre-Screen)

Before screening, the library must undergo rigorous Quality Control (QC) to prevent "garbage-in, garbage-out" scenarios.

Protocol A: Acoustic Auditing & Hydration Management

Objective: Ensure accurate nanoliter dispensing by correcting for DMSO water content.

  • Thawing: Thaw library source plates (384-well or 1536-well Labcyte/Corning low dead volume) at room temperature for 60 minutes.

    • Critical Step: Do not use heat. Pyridazines are generally stable, but thermal stress can accelerate degradation of the aminomethyl linker.

  • Centrifugation: Spin at 1000 x g for 1 minute to remove condensation from seals.

  • Acoustic Audit: Use an acoustic liquid handler (e.g., Beckman Coulter Echo® 650 series) to survey fluid composition.

    • Setting: Select 384PP_DMSO_AQ calibration.

    • Pass Criteria: Wells with <90% DMSO composition (due to water absorption) must be flagged.

    • Correction: The Echo software will automatically adjust the power (RF) to compensate for fluid viscosity changes up to ~20% water, but wells >10% water should be marked for LC-MS re-validation.

Protocol B: Aggregation Check (Nephelometry)

Nitrogen-rich heterocycles can form colloidal aggregates, leading to false positives (promiscuous inhibition).

  • Method: Laser Nephelometry.

  • Threshold: Any compound showing >500 Relative Nephelometry Units (RNU) at 10 µM in assay buffer is flagged as a potential aggregator.

Assay Development: Selecting the Right Readout

Due to the potential fluorescence of the pyridazine core, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory detection method. Standard Fluorescence Intensity (FI) is not recommended.

Why TR-FRET?

  • Gating: TR-FRET introduces a time delay (50–100 µs) between excitation and measurement. The short-lived background fluorescence of the pyridazine scaffold (nanoseconds) decays before the measurement window opens, eliminating interference.

Recommended Assay Buffer Formulation
  • Base: 50 mM HEPES, pH 7.5.

  • Detergent: 0.01% Triton X-100 (Prevents colloidal aggregation of the scaffold).

  • Reducing Agent: 1 mM DTT (Essential if the aminomethyl group is a free amine to prevent oxidative coupling).

  • Chelator Warning: Avoid high concentrations of EDTA if the target is a metalloenzyme. Pyridazines can coordinate metals; stripping the enzyme's metal cofactor leads to false positives.

High-Throughput Screening Protocol

Platform: 384-well Low Volume White Plates (e.g., PerkinElmer ProxiPlate). Dispensing: Acoustic Droplet Ejection (ADE).[1]

StepActionVolumeNotes
1 Library Dispense 10–50 nLDispense compounds via Echo directly into dry assay plates. Target final conc: 10 µM.
2 Reagent 1 (Target) 5 µLDispense Enzyme/Receptor in assay buffer.
3 Incubation 1 15 minAllows compound to bind target (pre-equilibrium).
4 Reagent 2 (Substrate) 5 µLAdd substrate + tracer (e.g., Biotin-peptide + ULight-Streptavidin).
5 Reaction 60 minRun reaction at RT, protected from light.
6 Detection Reagent 10 µLAdd Eu-labeled antibody (Donor) + EDTA (to stop reaction).
7 Readout N/ARead on Multimode Reader (e.g., EnVision).
Data Visualization: The Screening Workflow

HTS_Workflow Library Aminomethylpyridazine Library (DMSO) Echo Acoustic Dispense (Echo 650) Library->Echo Audit Hydration AssayPlate 384-well Assay Plate (Dry Dispense) Echo->AssayPlate 10-50 nL ReagentAdd Reagent Addition (Multidrop/Certus) AssayPlate->ReagentAdd + Enzyme/Substrate Incubation Incubation (60 min @ RT) ReagentAdd->Incubation Detection TR-FRET Readout (EnVision) Incubation->Detection Ex: 320nm / Em: 665nm Analysis Data Analysis (Genedata/Dotmatics) Detection->Analysis Calculate Z' & %Inh

Caption: Figure 1. Acoustic-based HTS workflow optimized for polar heterocyclic libraries.

Data Analysis & Hit Validation

Step 1: Statistical Validation

Calculate the Z-prime (


) factor for every plate.


  • Requirement:

    
     is mandatory. If 
    
    
    
    , check for "edge effects" caused by evaporation, which is common with low-volume assays of polar compounds.
Step 2: False Positive Triage (The "Red Flag" Filter)

Aminomethylpyridazines are prone to specific artifacts. Apply the following filters:

  • The "Light-Up" Check:

    • Compare the signal in the Donor channel (615 nm) vs. Acceptor channel (665 nm).

    • Logic: If a compound increases both signals significantly compared to DMSO controls, it is likely autofluorescent or precipitating (scattering light).

  • The Zinc/Magnesium Trap:

    • If the target is a metalloenzyme (e.g., HDAC, MMP), re-test hits with increased metal cofactor concentration.

    • Mechanism:[2] If potency drops significantly (

      
       shift in IC50) upon adding excess Zn²⁺/Mg²⁺, the compound is likely a chelator, not a specific inhibitor.
      
Hit Triage Logic Diagram

Hit_Triage PrimaryScreen Primary Screen (TR-FRET) Selection Select Hits (>50% Inhibition) PrimaryScreen->Selection AutoFluor Counter Screen 1: Autofluorescence Selection->AutoFluor Check Donor Channel Chelation Counter Screen 2: Metal Dependency AutoFluor->Chelation Clean Signal Discard Discard (Artifact) AutoFluor->Discard High Background DoseResponse Dose Response (IC50 Determination) Chelation->DoseResponse Stable Potency Chelation->Discard Potency shifts w/ Metal ValidHit Validated Lead DoseResponse->ValidHit Hill Slope ~1.0

Caption: Figure 2. Triage logic to filter autofluorescent and chelating false positives.

References

  • Markossian S, et al. Assay Guidance Manual.[3][4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[5]

    • Source:

  • Wermuth CG.The Practice of Medicinal Chemistry. 4th Edition. Academic Press; 2015. (Discusses bioisosteric replacement of phenyl with pyridazine).
  • Ellson R.Acoustic Droplet Ejection Technology and Its Application in High-Throughput Screening. J Lab Autom.

    • Source:

  • Simeonov A, et al. Interference with Fluorescence and Absorbance. In: Assay Guidance Manual.[3][5][6][7]

    • Source:

  • Hermann, J.C., et al.Imidazo[1,2-b]pyridazine inhibitors of Haspin kinase.

    • Source:

Sources

Unlocking the Morpholinopyridazine Scaffold: Application Guide for (6-Morpholinopyridazin-3-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride (hereafter 6-MPM-HCl ) is not merely a reagent; it is a privileged scaffold in modern oncology research.[1] In the pursuit of targeted therapies, particularly kinase inhibitors and protein degraders (PROTACs), the physicochemical properties of the core scaffold are as critical as its binding affinity.

This compound offers a trifecta of structural advantages:

  • Pyridazine Core: Acts as a bioisostere for phenyl or pyridine rings, increasing polarity and hydrogen-bond accepting capacity (N=N bond) to improve water solubility.[1]

  • Morpholine Moiety: A proven "solubilizing tail" that often occupies the solvent-exposed region of an ATP-binding pocket, improving pharmacokinetic (PK) profiles.[1]

  • Primary Amine Handle: A highly reactive, orthogonally protectable vector for rapid library generation or linker attachment.[1]

This guide outlines the handling, derivatization, and application of 6-MPM-HCl in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Technical Specifications & Handling

6-MPM-HCl is typically supplied as a hydrochloride salt to ensure stability.[1] The salt form renders the amine non-nucleophilic, requiring specific handling to restore reactivity.

Table 1: Physicochemical Properties
PropertySpecificationRelevance to Research
Formula C₉H₁₄N₄O[1][2] · xHClCore scaffold composition
MW (Free Base) ~194.23 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
Solubility Water (>50 mM), DMSO (>100 mM)Excellent for aqueous bioassays and stock solutions
Hygroscopicity HighCRITICAL: Must be stored in a desiccator; absorbs atmospheric water rapidly
Acidity Acidic (pH < 4 in water)Must be neutralized (free-based) for coupling reactions
Protocol 1: Storage and Stock Solution Preparation
  • Storage: Store solid at -20°C under inert gas (Argon/Nitrogen). The HCl salt is prone to deliquescence if left exposed to humid air.[1]

  • Stock Prep: Prepare fresh in anhydrous DMSO. If aqueous stocks are needed, use PBS (pH 7.4) but use immediately to prevent potential hydrolysis or oxidation over long periods.[1]

Core Application: Kinase Inhibitor Design

The morpholinopyridazine unit is a frequent "hinge-binder" mimic or "solvent-front" element in kinase inhibitors (e.g., targeting PI3K, mTOR, or JNK pathways).

Mechanism of Action

In many kinase inhibitors, the aromatic nitrogen of the pyridazine accepts a hydrogen bond from the kinase hinge region (e.g., Val/Leu backbone NH). The morpholine ring points towards the solvent front, improving the molecule's LogD (distribution coefficient) and preventing metabolic clearance.

Visualization: Scaffold Utility in Drug Design

The following diagram illustrates how 6-MPM-HCl serves as a central hub for generating diverse lead compounds.

ScaffoldUtility Start (6-Morpholinopyridazin-3-yl) methanamine HCl Step1 Free-Basing (DIPEA/TEA) Start->Step1 Activation Path1 Amide Coupling (R-COOH) Step1->Path1 Path2 Reductive Amination (R-CHO) Step1->Path2 Path3 SNAr / Buchwald (Aryl Halides) Step1->Path3 Result1 Kinase Inhibitor (Hinge Binder) Path1->Result1 Library Gen Result2 PROTAC (Linker Attachment) Path1->Result2 Conjugation Path3->Result1 Core Extension

Figure 1: Divergent synthesis workflow transforming the 6-MPM-HCl scaffold into functional therapeutics.

Advanced Application: PROTAC Linkerology

In Proteolysis Targeting Chimeras (PROTACs), the primary amine of 6-MPM-HCl is an ideal attachment point. The morpholinopyridazine group can serve as the Warhead (binding the Target Protein) or as a solubility-enhancing connector to the E3 Ligase ligand.

Design Logic
  • Warhead Synthesis: The amine reacts with a linker (e.g., PEG-acid or Alkyl-acid).[1]

  • Solubility Boost: PROTACs are notoriously insoluble (high MW).[1] The morpholine group lowers the LogP, improving oral bioavailability.

Experimental Protocol: Modular Amide Coupling

Context: This is the most common reaction to attach the 6-MPM-HCl scaffold to a core drug fragment or PROTAC linker.[1] Challenge: The HCl salt will quench the reaction if not neutralized, as the protonated amine (


) is not nucleophilic.
Materials
  • Amine: 6-MPM-HCl (1.0 equiv)[1][3]

  • Carboxylic Acid Partner: (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) (Preferred over EDC for steric bulk)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.5 - 4.0 equiv )

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology
  • Activation Phase:

    • Dissolve the Carboxylic Acid Partner in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 equiv).[1]

    • Add DIPEA (1.0 equiv only).[1]

    • Stir for 5-10 minutes at Room Temp (RT). This forms the activated ester (OAt-ester).[1]

  • Neutralization & Addition (The Critical Step):

    • In a separate vial, dissolve 6-MPM-HCl in minimal DMF.

    • Add the remaining DIPEA (2.5 - 3.0 equiv).[1] Note: You need 1 equiv to neutralize the HCl salt and 1+ equiv to drive the reaction.

    • Add this amine solution dropwise to the activated acid mixture.[1]

  • Reaction & Monitoring:

    • Stir at RT for 2–4 hours.

    • Self-Validation Check: Spot on TLC or inject on LCMS.[1]

      • Success: Disappearance of the amine peak (MW ~194) and appearance of Product peak (MW = Acid + 194 - 18).[1]

      • Failure: If amine remains, add 1.0 equiv more DIPEA.[1] The system is likely too acidic.[1]

  • Workup:

    • Dilute with Ethyl Acetate.[1] Wash 3x with Brine (to remove DMF).[1]

    • Note: Do not use acidic wash (1N HCl) if your product contains the morpholine/pyridazine, as it will protonate and extract into the water layer. Use saturated

      
       instead.[1]
      

Biological Validation: Cell Viability Assay

Once the derivative is synthesized, basic efficacy must be established.[4]

Protocol Overview
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or specific kinase-dependent lines.[1]

  • Seeding: 3,000–5,000 cells/well in 96-well plates.

  • Treatment: Treat with derivative (0.1 nM to 10 µM) for 72 hours.

  • Readout: MTT or CellTiter-Glo (ATP quantification).[1]

  • Control: Use the parent 6-MPM-HCl as a negative control.[1] The scaffold alone should show low toxicity (IC50 > 50 µM), proving that biological activity comes from your specific conjugation.

Visualization: PROTAC Mechanism

PROTAC_Mechanism Target Target Protein (e.g., Kinase) Complex Ternary Complex (Target : PROTAC : E3) Target->Complex PROTAC PROTAC Molecule (Contains 6-MPM Scaffold) PROTAC->Complex E3 E3 Ligase (e.g., Cereblon) E3->Complex Ubiquitin Poly-Ubiquitination Complex->Ubiquitin Proximity Induced Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome

Figure 2: Mechanism of Action for PROTACs utilizing the 6-MPM scaffold as a warhead or linker connector.[1]

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[1] (Discusses bioisosterism of pyridazines).

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[5] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[5][6] RSC Medicinal Chemistry, 11, 1112-1135.[5] (Contextualizes heterocyclic scaffolds in kinase inhibition).

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. (Details amine conjugation in PROTACs).

  • Goodreid, J. D., et al. (2014).[7][8] Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.[1][8][9] The Journal of Organic Chemistry, 79(3), 943–954.[7][8] (Protocol grounding for amine salt coupling).

  • Kumari, A., et al. (2020).[10] Morpholine substituted quinazoline derivatives as anticancer agents.[1][11] RSC Advances, 10, 27775-27787. (Validates morpholine as an anticancer pharmacophore).[1][10]

Sources

Application Note: Characterizing Cellular Responses to (6-Morpholinopyridazin-3-yl)methanamine hydrochloride Using Multiparametric Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine nucleus is a versatile scaffold known to be a constituent of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, hereafter referred to as Morphic-HCL, is a novel pyridazine derivative under investigation for its potential as a therapeutic agent. Preliminary structural analysis suggests that Morphic-HCL may function as a kinase inhibitor, a class of drugs that often exerts cytotoxic effects on cancer cells by modulating cell cycle progression and inducing apoptosis.[4][5]

Flow cytometry is an indispensable, high-throughput technology for dissecting the cellular effects of novel drug candidates.[6][7] It allows for the rapid, quantitative analysis of individual cells within a heterogeneous population, providing critical insights into the mechanism of action.[7] This application note provides a detailed guide for researchers to characterize the cellular response to Morphic-HCL treatment, focusing on two key anti-cancer mechanisms: cell cycle arrest and apoptosis induction. We present validated protocols for preparing, staining, and analyzing cells using a flow cytometer.

Scientific Principle

This guide details two fundamental flow cytometry assays:

  • Cell Cycle Analysis via Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that binds to DNA.[8][9] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M), as cells in G2/M have twice the DNA content of cells in G0/G1.[8] Treatment with a cell cycle inhibitor can cause a characteristic accumulation of cells in a specific phase.[4] A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[4]

  • Apoptosis Detection via Annexin V & PI Co-Staining: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to identify early apoptotic cells.[10][11] Propidium Iodide (PI) is a membrane-impermeant dye that is excluded from live cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[10] This dual-staining method differentiates between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]

Hypothesized Mechanism of Morphic-HCL

Based on its structural class, we hypothesize that Morphic-HCL acts as an inhibitor of a key cell cycle checkpoint kinase (e.g., a Cyclin-Dependent Kinase or Aurora Kinase). This inhibition is expected to disrupt the normal progression of the cell cycle, leading to arrest at a specific phase (e.g., G2/M), and subsequently triggering the intrinsic apoptotic pathway.

Morphic-HCL_Hypothesized_Pathway Morphic_HCL Morphic-HCL Kinase Cell Cycle Kinase (e.g., CDK1/Aurora) Morphic_HCL->Kinase Inhibits CellCycle Cell Cycle Progression (G2 to M transition) Kinase->CellCycle Promotes Apoptosis Apoptosis Induction CellCycle->Apoptosis Arrest Leads To

Caption: Hypothesized mechanism of Morphic-HCL action.

PART 1: Cell Cycle Analysis Protocol

This protocol details the steps to assess the effect of Morphic-HCL on the cell cycle distribution of a cancer cell line (e.g., HeLa, A549).

Materials and Reagents
  • Cell Line: Proliferating cancer cell line of choice

  • Culture Medium: Appropriate for the selected cell line

  • Morphic-HCL: Stock solution in DMSO or PBS

  • Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free

  • Trypsin-EDTA

  • Fixative: 70% Ethanol, ice-cold

  • Staining Solution:

    • Propidium Iodide (PI): 50 µg/mL in PBS[13]

    • RNase A: 100 µg/mL in PBS[13]

  • Equipment:

    • Flow Cytometer (e.g., BD LSR II, Beckman Coulter CytoFLEX)

    • Centrifuge

    • Vortex mixer

    • 12 x 75 mm polypropylene tubes[13]

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_acq Data Acquisition & Analysis A 1. Seed Cells B 2. Treat with Morphic-HCL (e.g., 24, 48h) A->B C 3. Harvest & Wash Cells B->C D 4. Fix with Cold 70% Ethanol (≥1h at 4°C) C->D E 5. Wash & Resuspend D->E F 6. Stain with PI/RNase A Solution (30 min, RT, dark) E->F G 7. Acquire on Flow Cytometer F->G H 8. Analyze DNA Content Histogram G->H

Caption: Workflow for cell cycle analysis using PI staining.

Step-by-Step Protocol
  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

  • Compound Treatment: The following day, treat cells with a dose-range of Morphic-HCL (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for desired time points (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the culture medium, which may contain detached/apoptotic cells.

    • Wash attached cells with PBS, then detach using Trypsin-EDTA.

    • Combine the detached cells with the collected medium. Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet twice with cold PBS.

  • Fixation (Critical Step):

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[9] This prevents cell clumping.

    • Fix for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[9]

  • Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.

    • Wash the pellet twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature, protected from light. The inclusion of RNase A is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[9]

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the forward scatter (FSC) and side scatter (SSC) parameters to visualize the cell population.

    • Use a linear scale for the PI fluorescence channel (e.g., PE-Texas Red, PerCP-Cy5.5).

    • Adjust voltages to place the G0/G1 peak at approximately 25% of the scale's maximum.

    • Collect at least 10,000 events within the main cell gate.

  • Data Analysis:

    • Gate on the single-cell population using a plot of FSC-A vs FSC-H to exclude doublets.

    • Generate a histogram of PI fluorescence for the single-cell population.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Expected Results & Interpretation

If Morphic-HCL induces G2/M arrest, a time- and dose-dependent increase in the percentage of cells in the G2/M phase will be observed, with a corresponding decrease in the G0/G1 and S phases. An increase in the Sub-G1 population suggests an increase in apoptosis.

Treatment% Sub-G1% G0/G1% S% G2/M
Vehicle Control2.1 ± 0.455.3 ± 2.125.1 ± 1.517.5 ± 1.8
Morphic-HCL (1 µM)4.5 ± 0.630.1 ± 1.915.4 ± 1.250.0 ± 2.5
Morphic-HCL (10 µM)15.8 ± 1.210.2 ± 1.05.5 ± 0.868.5 ± 3.1
Table 1: Representative data for cell cycle distribution after 48h treatment. Data are presented as mean ± SD.

PART 2: Apoptosis Analysis Protocol

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells following treatment with Morphic-HCL.

Materials and Reagents
  • Cell Line & Culture Reagents: As described in Part 1.

  • Morphic-HCL: Stock solution.

  • Annexin V Staining Kit:

    • Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC)

    • Propidium Iodide (PI) or 7-AAD solution

    • 10X Annexin V Binding Buffer[14]

  • Equipment: As described in Part 1.

Experimental Workflow: Apoptosis Analysis

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_acq Data Acquisition & Analysis A 1. Seed & Treat Cells (e.g., 24, 48h) B 2. Harvest All Cells (Adherent & Supernatant) A->B C 3. Wash with Cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V & PI D->E F 6. Incubate 15 min, RT, dark E->F G 7. Add Binding Buffer & Analyze Immediately F->G H 8. Quadrant Gate Analysis G->H

Caption: Workflow for apoptosis analysis using Annexin V/PI.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle protocol. A positive control for apoptosis (e.g., treatment with staurosporine) is highly recommended.

  • Cell Harvesting:

    • Carefully collect the culture medium containing floating apoptotic cells.

    • Gently wash attached cells with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. Avoid using trypsin if possible, as it can cleave membrane proteins.

    • Combine all cells and centrifuge at 300 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with cold PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X concentrate with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[15]

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[15] The exact volumes may vary by manufacturer and should be titrated for optimal performance.[11]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the samples by flow cytometry immediately (within 1 hour).[14]

    • Use logarithmic scales for both the Annexin V and PI fluorescence channels.

    • Set up compensation controls using single-stained samples (Annexin V only, PI only) to correct for spectral overlap.

  • Data Analysis:

    • Create a dot plot of Annexin V fluorescence (x-axis) vs. PI fluorescence (y-axis).

    • Apply quadrant gates based on unstained and single-stained controls to define four populations:

      • Lower-Left (Q4): Live cells (Annexin V- / PI-)

      • Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Expected Results & Interpretation

Treatment with an effective cytotoxic agent like Morphic-HCL should result in a dose- and time-dependent shift of cells from the live quadrant (lower-left) to the early apoptotic (lower-right) and subsequently to the late apoptotic/necrotic (upper-right) quadrants.

Treatment% Live (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)
Vehicle Control95.2 ± 1.52.5 ± 0.51.8 ± 0.4
Morphic-HCL (1 µM)70.1 ± 3.118.4 ± 2.29.5 ± 1.9
Morphic-HCL (10 µM)25.6 ± 4.545.2 ± 3.826.1 ± 3.5
Table 2: Representative data for apoptosis induction after 48h treatment. Data are presented as mean ± SD.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the effects of this compound on cell cycle progression and apoptosis induction using flow cytometry. By quantifying changes in DNA content and phosphatidylserine exposure, researchers can effectively determine the primary mechanism of action of this and other novel compounds, providing critical data for drug development pipelines.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not further specified].
  • Flow Cytometry-Based Cytotoxicity Assay to Assess NK Cell Activity. (2022). JoVE. Available at: [Link]

  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (2026). Bentham Science Publishers.
  • High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL. (n.d.). NIH.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • DNA Cell Cycle Analysis with PI. (n.d.). [Source not further specified].
  • Evaluation of cell cycle inhibitors by flow cytometry. (n.d.). Auctores Journals.
  • New pyridazine derivatives: synthesis, chemistry and biological activity. (2009). PubMed.
  • Assessment of Cell Cycle Inhibitors by Flow Cytometry. (n.d.).
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Available at: [Link]

  • Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients tre
  • Assaying cell cycle st
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
  • The Annexin V Apoptosis Assay. (n.d.). [Source not further specified].
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). [Source not further specified].
  • Annexin V Staining of Adherent Cells for Flow Cytometry. (2013). BD Biosciences.
  • [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. (n.d.). PubChem. Available at: [Link]

  • This compound. (n.d.). Lead Sciences.
  • This compound. (n.d.). Seedion.
  • This compound. (n.d.). Fluorochem.

Sources

Troubleshooting & Optimization

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1628557-00-5 | Molecular Formula: C9H15ClN4O

Introduction: The Stability Paradox

Welcome to the technical support hub for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride . As a researcher, you are likely utilizing this compound as a scaffold for kinase inhibition or as a fragment in Structure-Activity Relationship (SAR) studies.

While the pyridazine core provides metabolic stability and the morpholine ring enhances aqueous solubility, the primary methanamine tail introduces specific vulnerabilities in aqueous solution. This guide addresses the physicochemical tension between the stable heterocyclic core and the reactive aliphatic amine side chain.

Module 1: Dissolution & Solubility Troubleshooting

Q: My stock solution is cloudy or precipitating. What is happening?

A: This is likely a pH-dependent solubility crash or a "Common Ion Effect" issue.

The Science:

  • pH vs. pKa: The primary amine (

    
    ) has a pKa of approximately 9.0–9.5 . The pyridazine ring nitrogens are weakly basic (pKa ~2.3).
    
    • At pH < 7: The molecule is fully protonated (cationic) and highly soluble.

    • At pH > 9: The amine deprotonates to the free base. The free base of this lipophilic heterocycle is significantly less soluble in water than the HCl salt, leading to precipitation.

  • Common Ion Effect: If you are dissolving the HCl salt into a buffer already high in chloride ions (e.g., PBS or concentrated NaCl), the solubility product (

    
    ) can be exceeded, forcing the salt out of solution.
    
Troubleshooting Protocol: The "Clear Solution" Workflow

Follow this decision matrix to resolve solubility issues.

Solubility_Troubleshooting Start Issue: Cloudy Solution/Precipitate Check_pH Step 1: Check pH Start->Check_pH Is_Basic Is pH > 8.0? Check_pH->Is_Basic Acidify Action: Adjust pH to 4.0-6.0 (Use dilute HCl or Acetic Acid) Is_Basic->Acidify Yes Check_Salts Step 2: Check Buffer Composition Is_Basic->Check_Salts No Acidify->Check_Salts High_Cl Is [Cl-] > 150mM? Check_Salts->High_Cl Switch_Buffer Action: Switch to Low-Salt Buffer (e.g., 10mM HEPES or Water) High_Cl->Switch_Buffer Yes Cosolvent Step 3: Add Co-solvent (DMSO up to 5%) High_Cl->Cosolvent No

Figure 1: Decision tree for resolving solubility issues with amine hydrochloride salts.

Module 2: Chemical Stability & Degradation

Q: Why has my aqueous solution turned yellow over time?

A: This indicates oxidative degradation, likely originating at the primary amine or the pyridazine ring.

The Science:

  • Amine Oxidation: Primary amines in aqueous solution are susceptible to atmospheric oxidation, forming imines or hydroxylamines , which often appear yellow/brown. This is accelerated by light and trace metal ions.

  • Pyridazine N-Oxidation: While the pyridazine ring is robust, the nitrogen atoms can undergo oxidation to form N-oxides if exposed to strong oxidants or prolonged UV light.

  • Carbamylation: In unbuffered water exposed to air, the primary amine reacts with atmospheric

    
     to form a carbamate. This lowers the pH and can alter binding affinity in assays.
    
Stability Data Summary
ConditionStability EstimateRecommendation
Solid State (Dry) > 2 YearsStore at -20°C, desiccated.
Aqueous (pH 7, 25°C) < 48 HoursUse immediately. Do not store.
Aqueous (pH 5, 4°C) ~1 WeekAcidic pH stabilizes the amine.
DMSO Stock ~3-6 MonthsStore at -20°C. Avoid freeze-thaw.
Degradation Pathway Visualization

Degradation_Pathways cluster_Oxidation Oxidative Stress (Air/Light) cluster_CO2 Atmospheric Exposure Compound (6-Morpholinopyridazin-3-yl) methanamine HCl Imine Imine Formation (Yellowing) Compound->Imine O2 / UV NOxide Pyridazine N-Oxide (Polar Impurity) Compound->NOxide Peroxides Carbamate Carbamate Adduct (Reversible) Compound->Carbamate CO2

Figure 2: Primary degradation pathways for aminomethyl-pyridazine derivatives in solution.

Module 3: Analytical Artifacts (LC-MS)

Q: I see "Ghost Peaks" in my LC-MS. Is the compound impure?

A: Not necessarily. The primary amine is reactive toward HPLC solvents.

Common Artifacts:

  • Acetone/Aldehyde Adducts: If you use acetone to clean glassware or use low-grade methanol containing formaldehyde, the primary amine will form a Schiff base (imine).

    • Mass Shift: +40 Da (Acetone) or +12 Da (Formaldehyde).

  • Dimerization: High concentrations in the electrospray source can cause non-covalent dimer formation

    
    .
    

Verification Protocol:

  • Blank Run: Inject the solvent vehicle alone to rule out system contamination.

  • Fresh Prep: Prepare a fresh sample in high-purity water/acetonitrile immediately before injection.

  • Acidify: Ensure the mobile phase contains 0.1% Formic Acid to keep the amine protonated (suppressing nucleophilic attacks).

Module 4: Storage & Handling Guidelines

Standard Operating Procedure (SOP) for Stock Preparation

Objective: Create a 10 mM stock solution stable for 3 months.

  • Weighing:

    • The HCl salt is hygroscopic . Equilibrate the vial to room temperature before opening to prevent water condensation.

    • Weigh quickly into an amber glass vial (blocks UV).

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).

    • Avoid: Unbuffered water for long-term storage.

  • Dissolution:

    • Vortex for 30 seconds. If undissolved, sonicate for 1 minute.

    • Note: Sonicating aqueous solutions generates heat and free radicals; keep it brief.

  • Aliquot & Freeze:

    • Divide into single-use aliquots (e.g., 50 µL).

    • Store at -20°C or -80°C .

    • NEVER refreeze an aliquot. The freeze-thaw cycle promotes crystal growth and salt disproportionation.

References

  • PubChem. (2025).[1] Compound Summary: this compound.[2] National Library of Medicine. [Link]

  • Vertex AI Search. (2025).[3] Pyridazine Ring Stability and Reactivity. (Aggregated chemical property data).

  • Save My Exams. (2025). Reactions of Primary Aliphatic Amines. [Link]

  • Solubility of Things. (2025). Propylamine Hydrochloride Solubility. [Link]

  • Chemguide. (2025). Amines as Bases. [Link]

Sources

Troubleshooting inconsistent results in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Role: Senior Application Scientist Topic: Troubleshooting Inconsistent Results in Kinase Inhibition Assays

Welcome to the Kinase Assay Support Hub

If you are seeing inconsistent IC50 values, "flat" dose-response curves, or impossible Hill slopes, you are not alone. Kinase assays are thermodynamically complex systems where biology (enzyme kinetics), chemistry (compound solubility), and physics (detection optics) collide.

This guide is not a generic textbook. It is a collection of Root Cause Analysis (RCA) workflows designed to isolate the specific variable destroying your data integrity.

Ticket #1: "My IC50 values shift dramatically between experiments."

Diagnosis: The ATP-Dependent Potency Shift. Severity: Critical (affects potency ranking).

The Mechanism: Most kinase inhibitors are ATP-competitive . This means they compete with ATP for the active site. According to the Cheng-Prusoff equation , the measured IC50 is dependent on the concentration of ATP in your well.[1][2][3][4]



  • 
    :  The true binding constant of your inhibitor (Constant).[5]
    
  • 
    :  The concentration of ATP you added (Variable).
    
  • 
    :  The Michaelis constant of the kinase for ATP (Constant).
    

If you change your ATP concentration from


 to 

between runs, your IC50 for a competitive inhibitor will shift by nearly 10-fold.

Troubleshooting Protocol:

  • Determine ATP

    
     first:  You cannot run a valid inhibition assay without knowing the 
    
    
    
    of your specific lot of enzyme.
  • Lock [ATP] at

    
    :  To standardize results and ensure sensitivity to ATP-competitive inhibitors, the industry standard is to run assays at 
    
    
    
    .
  • Check the "ATP Gap": Acknowledging that cellular ATP (~1-5 mM) is much higher than biochemical

    
     (~1-100 
    
    
    
    ). If your compound is potent in the tube but weak in cells, you likely have an ATP-competitive inhibitor that cannot outcompete physiological ATP.
Visual Logic: The ATP Decision Matrix

ATP_Logic start START: Define Assay Goal goal_screen Goal: HTS / Rank Potency start->goal_screen goal_phys Goal: Predict Cellular Efficacy start->goal_phys det_km Step 1: Determine Km(app) for ATP (Michaelis-Menten) goal_screen->det_km set_sat Set [ATP] = 1mM (Physiological Saturation) goal_phys->set_sat High Stringency set_km Set [ATP] = Km(app) (Balanced Sensitivity) det_km->set_km Standard calc_ki Calculate Ki using Cheng-Prusoff set_km->calc_ki set_sat->calc_ki Warning: Low Sensitivity

Figure 1: Decision matrix for selecting ATP concentrations based on assay goals. For standard potency ranking, [ATP] should equal Km.

Ticket #2: "I have steep inhibition curves (Hill Slope > 2.0) and random activity."

Diagnosis: Colloidal Aggregation (PAINS). Severity: High (False Positives).

The Mechanism: Many hydrophobic compounds do not bind the kinase active site 1:1. Instead, they form colloidal aggregates (micelles) at micromolar concentrations. These aggregates sequester the enzyme, inhibiting it non-specifically ("adsorption").[6] This is the most common cause of false positives in kinase screens.

Key Indicators:

  • Hill Slope: > 1.5 (often > 2.0 or even 5.0). A true 1:1 interaction has a slope of 1.0.

  • Flat-lining: The compound inhibits 100% suddenly, or plateaus at 40% inhibition regardless of concentration.

The "Detergent Test" (Gold Standard): Aggregates are sensitive to non-ionic detergents. True inhibitors are not.

FeatureTrue InhibitorAggregator (Artifact)
Hill Slope ~ 1.0> 1.5 (Steep)
Effect of 0.01% Triton X-100 No change in IC50IC50 shifts right (potency lost)
Centrifugation Activity remains in supernatantActivity pellets (potency lost)
Enzyme Concentration IC50 is independent of [E]IC50 shifts with [E]

Troubleshooting Protocol:

  • Add Detergent: Ensure your assay buffer contains 0.01% Triton X-100 or 0.01% Tween-20 . This disrupts colloids.

  • Spin it down: Centrifuge compound stocks at high speed before dilution.

  • BSA Addition: Add 0.1 mg/mL BSA to the buffer. BSA coats the aggregates, preventing them from sequestering the kinase.

Ticket #3: "My Z-Prime (Z') is low (< 0.[7]5) or negative."

Diagnosis: Poor Assay Window or High Variability. Severity: High (Data Unreliable).

The Mechanism: The Z-factor (


)  measures the separation between your positive control (Max Inhibition) and negative control (Min Inhibition/DMSO).


  • 
    :  Excellent assay.[7][8]
    
  • 
    :  Marginal. Acceptable for secondary screens, risky for HTS.
    
  • 
    :  Failed assay. The signal overlap is too high to distinguish hits from noise.
    

Troubleshooting Protocol:

  • Check Reagent Stability:

    • Kinase: Is it degrading on ice? (Keep on ice, aliquot single-use).

    • ATP:[1][2][3][4][9][10][11][12] Is it hydrolyzed? (Use fresh aliquots).

  • Optimize Signal-to-Background (S/B):

    • Increase enzyme concentration (if linear).

    • Increase incubation time (if linear).

  • Check Liquid Handling:

    • Are you pipetting < 5

      
      ? Evaporation or inaccuracy in small volumes is a major source of noise (
      
      
      
      ).
Visual Logic: Z-Prime Rescue Workflow

Z_Factor check_z Calculate Z' good Z' > 0.5 (Proceed) check_z->good bad Z' < 0.5 (Troubleshoot) check_z->bad check_sb Check S/B Ratio bad->check_sb low_sb Low Signal window check_sb->low_sb high_var High CV% (Noise) check_sb->high_var fix_sb Action: Increase [Enzyme] Increase Time low_sb->fix_sb fix_var Action: Check Pipetting Add 0.01% Tween-20 high_var->fix_var

Figure 2: Diagnostic workflow for rescuing a failed Z-Prime score.

Standard Operating Procedure: Assay Validation

To prevent these issues before they happen, every new kinase lot must undergo this validation workflow.

Step 1: Enzyme Titration (Linearity)
  • Goal: Find the linear range of the reaction.

  • Method: Titrate kinase (e.g., 0.1 nM to 100 nM) with fixed, saturating ATP/Substrate. Measure signal at multiple time points.

  • Selection: Choose an enzyme concentration that produces a signal ~70-80% of the linear max, ensuring you are measuring initial velocity (

    
    ) and not running out of substrate.
    
Step 2: Km Determination
  • Goal: Determine

    
     and 
    
    
    
    .
  • Method: Fix Enzyme (from Step 1). Titrate ATP (0 to 1000

    
    ). Plot Velocity vs. [ATP].
    
  • Calculation: Use non-linear regression (Michaelis-Menten) to find

    
    .
    
Step 3: Reference Inhibitor Benchmarking
  • Goal: Validate sensitivity.

  • Method: Run a dose-response with a known inhibitor (e.g., Staurosporine).

  • Criteria: The experimental IC50 must match historical/literature values within 2-3 fold.

References
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (The definitive text on Cheng-Prusoff and inhibitor modalities).
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. (Seminal work on aggregation/PAINS).

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. (Industry standard for luminescence assay troubleshooting).

Sources

Technical Support Center: Optimization of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Cytotoxicity in In Vitro Assays Ticket ID: HET-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Group

Mission Statement

Welcome to the Lead Optimization Technical Support Center. You are likely here because your novel heterocyclic scaffold—while showing promising potency against your target—is failing safety profiling due to non-specific cytotoxicity.

This guide is not a generic textbook summary. It is a troubleshooting workflow designed to distinguish assay artifacts from true toxicity and to provide structural engineering solutions for the latter. We operate on the principle that toxicity is a feature of structure, not fate.

Module 1: Is Your Toxicity Real? (Assay Artifacts)

User Question: My compound shows an IC50 of 5 µM in the cell viability assay, but the dose-response curve is incredibly steep (Hill slope > 3). Is this real cytotoxicity?

Technical Diagnosis: A Hill slope > 3 often indicates a physical artifact rather than a biological response. Heterocyclic compounds, particularly those with planar aromatic rings (e.g., quinolines, benzimidazoles), are prone to aggregation and precipitation in aqueous media.

Troubleshooting Protocol: The Solubility & Interference Check

  • Visual Inspection: Check your wells under 40x microscopy. Precipitated crystals can mechanically damage cell membranes, causing "false" cell death.

  • The "Spike-In" Control (Interference):

    • Many heterocycles are fluorescent or quench light. If you use CellTiter-Glo® (luminescence) or MTT (absorbance), your compound might be masking the signal.

    • Step 1: Lyse untreated cells.

    • Step 2: Add your compound at the IC50 concentration.

    • Step 3: Add the detection reagent.[1]

    • Result: If the signal is significantly lower than the vehicle control, your compound is quenching the assay, not killing the cells.

Decision Tree: Artifact vs. Biology

ToxicityFlow Start High Cytotoxicity Observed CheckSol 1. Check Solubility (Nephelometry/Microscopy) Start->CheckSol Precip Precipitation Visible? CheckSol->Precip FixSol Improve Solubility (Add Polar Groups/Salts) Precip->FixSol Yes CheckInt 2. Check Assay Interference (Spike-in Control) Precip->CheckInt No Interference Signal Quenching? CheckInt->Interference SwitchAssay Switch Readout (e.g., ATP -> LDH) Interference->SwitchAssay Yes TrueTox 3. True Biological Toxicity Proceed to Module 2 Interference->TrueTox No

Figure 1: Triage workflow to rule out physical artifacts before initiating chemical modification.

Module 2: The "Mitochondrial Switch" (Mechanism of Action)

User Question: My compound passes the solubility check but still kills HepG2 cells. How do I know if it's a general toxicant or specifically targeting mitochondria?

Technical Diagnosis: Standard cell culture media contains high glucose (25 mM).[2] Cancer cells (like HepG2) in high glucose rely almost exclusively on glycolysis for ATP, bypassing the mitochondria (the Crabtree Effect ).[2] Consequently, mitochondrial toxicants are often masked in standard assays.

The Solution: The Glucose/Galactose (Glu/Gal) Assay To unmask mitochondrial toxicity, we must force the cells to use oxidative phosphorylation by substituting glucose with galactose.[2][3]

Step-by-Step Protocol:

  • Cell Prep: Seed HepG2 cells (15,000/well) in standard media. Allow adhesion (24h).

  • Media Switch (The Critical Step):

    • Wash cells 2x with PBS.

    • Condition A (Glycolytic): DMEM + 25 mM Glucose + 1 mM Sodium Pyruvate.

    • Condition B (OxPhos): Glucose-free DMEM + 10 mM Galactose + 1 mM Sodium Pyruvate.

  • Treatment: Incubate with compound (serial dilution) for 2–4 hours.

    • Note: Mitochondrial toxicity is rapid; long incubations (24h+) confound results with secondary apoptosis.

  • Readout: Measure cellular ATP (e.g., CellTiter-Glo).

Data Interpretation:

MetricGlucose Media IC50Galactose Media IC50Interpretation
Ratio 10 µM10 µMGeneral Cytotoxicity (Not Mitochondrial)
Ratio > 100 µM5 µMMitochondrial Toxicant (ETC Inhibitor/Uncoupler)

Reference grounding: This methodology is validated by Will & Swiss (2011) and is the industry standard for early mitochondrial de-risking [1].

Module 3: Structural Optimization (SAR)

User Question: I have confirmed true toxicity. Which part of my heterocycle is the problem, and how do I fix it?

Technical Diagnosis: Toxicity in heterocycles is driven primarily by two factors:

  • Lipophilicity (LogP > 3): Promiscuous binding to off-target proteins and membrane disruption.

  • Metabolic Hotspots: Electron-rich rings (e.g., thiophenes, furans) are oxidized by P450s into reactive metabolites (epoxides/quinones) that covalently bind cellular proteins.

Strategy A: Taming Lipophilicity (The "Magic Methyl" Alternatives)

Avoid simply adding carbons. Use Polar Bioisosteres to lower LogP while maintaining shape.

High LogP Fragment (Toxic Risk)Low LogP Bioisostere (Safer)Mechanism of Improvement
Phenyl Ring Pyridine / Pyrimidine Introduces H-bond acceptor; lowers LogP by ~1.5 units.
Cyclohexane Tetrahydropyran / Oxetane Oxygen lowers lipophilicity; Oxetanes are metabolically robust.
Piperidine Bridged Piperidine / Morpholine Bridging reduces conformational entropy and lipophilicity [2].
Strategy B: Blocking Metabolic Activation

If your molecule contains a "structural alert" (e.g., a furan or an electron-rich phenyl group), it likely forms a reactive metabolite.

The Fix:

  • Fluorination: Place a Fluorine atom at the site of metabolic attack (usually the para position of a phenyl ring or adjacent to a heteroatom). The C-F bond is too strong for P450s to cleave easily.

  • Steric Shielding: Add a methyl group adjacent to the reactive center to sterically hinder the approach of metabolic enzymes.

Visualizing the Bioactivation Pathway

Bioactivation Parent Parent Heterocycle (Lipophilic) CYP CYP450 Metabolism Parent->CYP Reactive Reactive Metabolite (Epoxide/Quinone) CYP->Reactive Safe GSH-Adduct (Excreted) Reactive->Safe  Trapping (Healthy) Tox Covalent Binding (Immune Response/Cell Death) Reactive->Tox  Depletion (Toxic) GSH Glutathione (GSH) GSH->Safe Protein Cellular Protein Protein->Tox

Figure 2: The pathway of metabolic toxicity. Structural modification aims to prevent the "Parent" to "Reactive" transition.

FAQs: Rapid Fire Troubleshooting

Q: My compound contains a furan ring. Is that a problem? A: Yes. Furans are classic "structural alerts." CYP450s oxidize them into highly reactive cis-butene-1,4-dial, which crosslinks proteins. Recommendation: Replace the furan with an oxazole or isoxazole ring to maintain geometry while eliminating the metabolic liability [3].

Q: What is the "Goldilocks" zone for LogP? A: Aim for a cLogP between 1 and 3 . Compounds with LogP > 3 have a significantly higher probability of failing toxicity screens due to non-specific membrane binding and phospholipidosis [4].

Q: I see toxicity only after 48 hours, not 4 hours. What does this mean? A: This suggests a mechanism involving gene transcription or accumulation of a slow-forming metabolite (e.g., phospholipidosis), rather than direct membrane lysis or mitochondrial uncoupling.

References
  • Swiss, R. & Will, Y. (2011).[4][5] Assessment of Mitochondrial Toxicity in HepG2 Cells Cultured in High-Glucose- or Galactose-Containing Media. Current Protocols in Toxicology.

  • Piotrowski, D. W. (2012). Application of Saturated Heterocycles in Drug Design and Discovery. Journal of Medicinal Chemistry.

  • Kalgutkar, A. S. et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism.

  • Waring, M. J. (2010). Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery.

Sources

Technical Support Center: Minimizing Off-Target Kinase Activity of Pyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine-based kinase inhibitors. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you navigate the complexities of kinase inhibitor selectivity and minimize off-target effects in your experiments. The pyridazine scaffold is a privileged structure in the design of kinase inhibitors due to its versatile chemical properties and ability to modulate physicochemical characteristics, ultimately improving ADME and toxicity profiles.[1] However, achieving a high degree of selectivity remains a significant challenge. This resource offers practical, field-proven insights to enhance the precision and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What makes the pyridazine scaffold a good starting point for kinase inhibitors, and what are its inherent challenges regarding selectivity?

The pyridazine ring system is considered a "privileged scaffold" in medicinal chemistry for several reasons.[1] Its two adjacent nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine ring of ATP within the kinase active site.[2] This fundamental interaction provides a strong anchor for inhibitor binding. Furthermore, the pyridazine core allows for diverse substitutions at multiple positions, enabling chemists to fine-tune the inhibitor's properties to improve potency, selectivity, and pharmacokinetic parameters.[1][3]

The primary challenge lies in the highly conserved nature of the ATP-binding site across the human kinome.[4] Since most pyridazine-based inhibitors are ATP-competitive, they can inadvertently bind to numerous other kinases that share similar ATP-binding pockets, leading to off-target activity.[5] Achieving selectivity often requires exploiting subtle differences in the regions surrounding the ATP pocket, such as the gatekeeper residue and the back pocket.[6]

Q2: What are the first steps I should take to assess the selectivity profile of my new pyridazine-based inhibitor?

A tiered approach is the most efficient and cost-effective strategy.[7]

  • Initial Single-Concentration Screening: Begin by screening your compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases.[7][8] Several commercial services offer comprehensive kinome panels.[9][10] This initial screen will provide a broad overview of the inhibitor's potential off-targets.[11]

  • Dose-Response (IC50) Determination: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).[7][8] This provides a quantitative measure of potency against both the intended target and off-targets.

  • Binding Affinity (Kd) Measurement: In parallel with activity assays, consider determining the dissociation constant (Kd) through binding assays.[12] This measures the direct interaction between the inhibitor and the kinase, independent of ATP concentration, providing a more direct measure of binding affinity.[13]

Q3: My inhibitor shows activity against several related kinases. What medicinal chemistry strategies can I employ to improve its selectivity?

Improving selectivity often involves structure-activity relationship (SAR) studies focusing on exploiting subtle differences between the target kinase and off-targets.[14][15]

  • Targeting Unique Pockets: Design modifications that extend into less conserved regions of the ATP-binding site, such as the "back pocket" or the solvent-exposed region.[6][14] For example, adding bulky substituents can create steric hindrance in kinases with smaller binding pockets, thereby favoring binding to the desired target.

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. The size of this residue varies across the kinome. Designing inhibitors with moieties that can be accommodated only by the specific gatekeeper residue of the target kinase is a powerful strategy for achieving selectivity.[6]

  • Targeting Inactive Conformations (Type II Inhibitors): Design inhibitors that bind to the inactive "DFG-out" conformation of the kinase.[5] This conformation is often more structurally diverse among kinases than the active "DFG-in" state, offering more opportunities for selective interactions.[16]

  • Scaffold Hopping and Hybridization: If extensive modification of the pyridazine core is unsuccessful, consider "scaffold hopping" to a different core structure while retaining key pharmacophoric features.[3] Alternatively, hybridization with fragments from other known selective inhibitors can be explored.[3]

Q4: How do I translate my in vitro selectivity profile to a more physiologically relevant cellular context?

Biochemical assay results do not always translate directly to cellular activity due to factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[12][17] Therefore, cell-based assays are crucial for validating selectivity.[18][19]

  • Target Engagement Assays: Use techniques like the NanoBRET™ Target Engagement Assay to confirm that your inhibitor binds to the intended target inside living cells.[17][20]

  • Cellular Phosphorylation Assays: Measure the phosphorylation status of a known downstream substrate of your target kinase.[17][20] A dose-dependent decrease in substrate phosphorylation that correlates with your inhibitor's cellular IC50 provides strong evidence of on-target activity.

  • Phenotypic Assays: If the on-target inhibition is expected to produce a specific cellular phenotype (e.g., apoptosis, cell cycle arrest), confirm that the observed phenotype occurs at concentrations consistent with target engagement.[21]

Q5: What computational tools can I use to predict and rationalize the off-target activity of my pyridazine-based inhibitors?

Computational methods can be invaluable for predicting potential off-targets and guiding medicinal chemistry efforts.[22]

  • Molecular Docking: Dock your inhibitor into the crystal structures of suspected off-target kinases to predict binding modes and energies. This can help identify key interactions that may be responsible for off-target binding.

  • Binding Site Similarity Analysis: Compare the ATP-binding site of your primary target with those of other kinases across the kinome.[23] Tools that analyze the physicochemical properties of the binding pocket microenvironment can predict kinases with similar binding sites that are likely to be off-targets.[23]

  • Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can be trained on large datasets of known kinase inhibitors and their activity profiles to predict the off-target liabilities of new compounds.[23][24]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High off-target activity in initial kinome scan The inhibitor is binding to a common pharmacophore shared by a kinase family or subfamily. The inhibitor is small and does not exploit unique features of the target's active site.1. Analyze the off-targets: Are they structurally related to your primary target? Understanding the commonalities can guide SAR.[11] 2. Introduce steric bulk: Add larger chemical groups to your inhibitor that may clash with the active sites of smaller off-target kinases.[14] 3. Target the back pocket: Design modifications to extend into less conserved regions of the binding site.[6]
Discrepancy between biochemical (IC50) and binding (Kd) assays The inhibitor's binding is highly dependent on the ATP concentration used in the biochemical assay. The inhibitor is an allosteric or non-competitive inhibitor.1. Check ATP concentration: Ensure your biochemical assay is run at or near the Km for ATP for that specific kinase.[12] High ATP concentrations will lead to higher apparent IC50 values for competitive inhibitors. 2. Perform kinetic studies: Determine the mechanism of inhibition (e.g., competitive, non-competitive) to better understand the binding dynamics.[8]
Potent biochemical activity but poor cellular activity Poor cell membrane permeability. High intracellular ATP concentration outcompetes the inhibitor. The inhibitor is rapidly metabolized or effluxed from the cell. The kinase is in a conformation in the cell that is not recognized by the inhibitor.1. Assess physicochemical properties: Calculate properties like cLogP and polar surface area to predict permeability. 2. Run a cellular target engagement assay: Confirm that the compound is reaching and binding to its target in cells.[17][20] 3. Measure metabolic stability: Use liver microsome stability assays to assess metabolic liabilities.[25] 4. Consider inactive kinase conformations: Some inhibitors preferentially bind to inactive states that may be less prevalent in biochemical assays.[12]
Observed cellular phenotype does not correlate with on-target inhibition The phenotype is caused by an off-target effect. The inhibitor is causing general cellular toxicity.1. Perform a dose-response analysis for the phenotype: Does the EC50 for the phenotype match the IC50 for target inhibition in cells?[21] 2. Use an orthogonal inhibitor: Treat cells with a structurally different inhibitor for the same target and see if the phenotype is reproduced.[21] 3. Perform a rescue experiment: If possible, overexpress the target kinase or a drug-resistant mutant to see if the phenotype is reversed. 4. Assess cytotoxicity: Run a cell viability assay (e.g., MTT or CellTiter-Glo) to rule out general toxicity.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

This protocol outlines a general workflow for assessing inhibitor selectivity using a commercial kinase profiling service.

  • Compound Preparation:

    • Dissolve the pyridazine-based inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved and the solution is clear.

  • Assay Selection:

    • Choose a kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >300 kinases).[7][11]

    • Select an assay format. Radiometric assays like those using [³³P]-ATP are considered a gold standard for directly measuring catalytic activity.[12][26]

  • Initial Single-Point Screen:

    • Submit the compound for screening at a single concentration (typically 1 µM) against the full kinase panel.

    • The service will incubate the compound with each kinase, a suitable substrate, and radiolabeled ATP.

    • The amount of incorporated radiolabel into the substrate is measured, and the percent inhibition relative to a DMSO control is calculated.

  • IC50 Determination for Hits:

    • Identify all kinases inhibited by >70% in the initial screen.

    • Submit the compound for dose-response testing against these "hit" kinases.

    • Typically, a 10-point, half-log dilution series is performed to generate a curve from which the IC50 value can be accurately determined.

  • Data Analysis:

    • Analyze the IC50 values for both the on-target and off-target kinases.

    • Calculate a selectivity index by dividing the IC50 of an off-target kinase by the IC50 of the on-target kinase. A higher index indicates greater selectivity.[8]

Protocol 2: Cellular Target Phosphorylation Assay (Western Blot)

This protocol describes how to validate on-target activity by measuring the phosphorylation of a downstream substrate.

  • Cell Culture and Treatment:

    • Culture a cell line known to express the target kinase and its downstream substrate.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of the pyridazine-based inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours). Include a positive control inhibitor if available.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with a lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Analysis and Normalization:

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each lane to determine the relative decrease in phosphorylation at each inhibitor concentration.

Visualizations

Diagram 1: General Kinase Inhibition and Off-Target Effects

G cluster_0 Cellular Environment Pyridazine Inhibitor Pyridazine Inhibitor Target Kinase Target Kinase Pyridazine Inhibitor->Target Kinase Binds (High Affinity) Off-Target Kinase Off-Target Kinase Pyridazine Inhibitor->Off-Target Kinase Binds (Lower Affinity) On-Target Pathway On-Target Pathway Target Kinase->On-Target Pathway Activates Off-Target Pathway Off-Target Pathway Off-Target Kinase->Off-Target Pathway Activates Desired Phenotype Desired Phenotype On-Target Pathway->Desired Phenotype Leads to Adverse Effects Adverse Effects Off-Target Pathway->Adverse Effects Leads to

Caption: Logic flow of on-target vs. off-target kinase inhibition.

Diagram 2: Troubleshooting Workflow for Poor Cellular Activity

G Start Problem: Potent in vitro, Weak in cells Permeability Assess Permeability (e.g., PAMPA, Caco-2) Start->Permeability TargetEngage Confirm Target Engagement (e.g., NanoBRET, CETSA) Start->TargetEngage Metabolism Check Metabolic Stability (Microsomes, Hepatocytes) Start->Metabolism ATP_Comp High Intracellular ATP? Start->ATP_Comp LowPerm Result: Low Permeability Permeability->LowPerm NoEngage Result: No Engagement TargetEngage->NoEngage Unstable Result: Unstable Metabolism->Unstable ATP_Issue Result: Yes ATP_Comp->ATP_Issue Sol_Perm Solution: Improve Physicochemical Properties (Reduce PSA, Modify LogP) LowPerm->Sol_Perm Sol_Engage Solution: Redesign for Cellular Conformation or Improve Permeability NoEngage->Sol_Engage Sol_Metab Solution: Block Metabolic Hotspots (e.g., Fluorination) Unstable->Sol_Metab Sol_ATP Solution: Increase Potency (Ki) to Outcompete ATP ATP_Issue->Sol_ATP

Caption: Decision tree for troubleshooting poor cellular potency.

References

  • Jaballah, M. Y., Serya, R. T., & Abouzid, K. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Ain Shams University. Retrieved from [Link]

  • Ancellin, N., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 696-709. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Gao, K., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i615-i623. Retrieved from [Link]

  • Milanesi, L., & Ciaramella, A. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Current medicinal chemistry, 20(4), 483-492. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Mona, A. M., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 8(30), 27179-27200. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Montanari, D., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1936-1943. Retrieved from [Link]

  • Vera, J., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4(1), 1-15. Retrieved from [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 167(5), 948-963. Retrieved from [Link]

  • Yuan, C., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 64(20), 14823-14862. Retrieved from [Link]

  • Vilar, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 773. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 13(8), e1005678. Retrieved from [Link]

  • Foucourt, A., et al. (2019). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European journal of medicinal chemistry, 183, 111718. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Soualmia, F., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 113-132. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • R&D Systems. (2013, February 15). Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays. Retrieved from [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 700-712. Retrieved from [Link]

  • Fallacara, A. L., et al. (2018). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 9(6), 782-794. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Williams, E. A., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of medicinal chemistry, 57(16), 7047-7056. Retrieved from [Link]

  • Currie, K. S., et al. (2016). Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorganic & medicinal chemistry letters, 26(2), 795-800. Retrieved from [Link]

  • Pilkington, C. J., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PloS one, 9(6), e98800. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & medicinal chemistry letters, 30(23), 127599. Retrieved from [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS medicinal chemistry letters, 10(4), 588-594. Retrieved from [Link]

  • Goldstein, D. M., et al. (2016). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS medicinal chemistry letters, 7(11), 1040-1045. Retrieved from [Link]

  • Ross, J., et al. (2021). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. European Journal of Medicinal Chemistry, 213, 113164. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. Current genomics, 5(7), 577-587. Retrieved from [Link]

  • Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 167(5), 948-963. Retrieved from [Link]

  • Cuny, G. D. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of medicinal chemistry, 56(17), 6647-6663. Retrieved from [Link]

  • Lee, J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. International journal of molecular sciences, 19(10), 3144. Retrieved from [Link]

  • Apsel, B., et al. (2008). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 3(8), 473-483. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Ghosh, S., & Cho, S. J. (2020). Structure–activity relationship (SAR) analysis from the comparative binding study of pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives targeting FLT3 and its D835Y mutant. Journal of Molecular Modeling, 26(11), 1-17. Retrieved from [Link]

  • Bradshaw, J. M., & D'Arcy, E. M. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 204-228). Elsevier. Retrieved from [Link]

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Technical Support Center: Troubleshooting Poor Signal in Western Blots After Compound Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue: weak or absent signals in Western blots following the treatment of cells or tissues with chemical compounds. As a Senior Application Scientist, my goal is to provide a logical, scientifically-grounded framework to diagnose and resolve these issues, ensuring the integrity and reproducibility of your data.

Introduction: The Challenge of Compound-Treated Samples

When a Western blot experiment on a compound-treated sample fails, it's tempting to question the antibody or the detection reagents. However, the compound itself, or the cellular response it elicits, can interfere with nearly every step of the Western blot workflow. A diminished signal doesn't always mean your protein of interest has been degraded. It could be an artifact of the experimental conditions you've introduced. Understanding the potential points of failure is the first step toward a successful experiment.

This guide will walk you through a systematic approach to troubleshooting, from the initial sample collection to the final signal detection.

Systematic Troubleshooting Guide

A logical progression is key to identifying the root cause of a weak signal. The following sections are organized to mirror the Western blot workflow.

Diagram: Western Blot Workflow and Potential Compound Interference Points

WB_Troubleshooting cluster_pre_analysis Sample Preparation & Quantification cluster_analysis Electrophoresis & Transfer cluster_detection Immunodetection cluster_issues Potential Compound-Induced Issues A Cell Lysis & Protein Extraction B Protein Quantification A->B Lysate C Sample Loading & SDS-PAGE B->C Normalized Lysate D Protein Transfer to Membrane C->D Separated Proteins E Blocking D->E Membrane F Antibody Incubation E->F Blocked Membrane G Signal Detection F->G Probed Membrane I1 Protein Degradation or Aggregation I1->A I2 Interference with Protein Assay I2->B I3 Altered Protein Migration I3->C I4 Reduced Transfer Efficiency I4->D I5 Epitope Masking I5->E I6 Antibody Cross-Reactivity I6->F I7 Enzyme Inhibition I7->G

Caption: A flowchart of the Western blot process, highlighting key stages where compound treatment can lead to poor signal.

Sample Preparation and Lysis: Is Your Protein of Interest Intact and Soluble?

The first critical step is to ensure that your protein of interest is efficiently extracted from the cells in a stable, non-degraded form.

Question: My signal is weak or absent after compound treatment. Could the lysis step be the problem?

Answer: Absolutely. Here's a breakdown of potential issues at this stage:

  • Compound-Induced Protein Degradation: Many compounds, particularly in cancer therapy research, can induce cellular stress responses that lead to protein degradation via pathways like the ubiquitin-proteasome system.[1] To investigate this, you can co-treat your cells with the compound and a proteasome inhibitor (e.g., MG132) or a lysosomal inhibitor (e.g., chloroquine).[2] A rescue of your protein band in the presence of these inhibitors strongly suggests induced degradation.

  • Protein Aggregation and Solubility: Your compound might cause your target protein to misfold and aggregate, leading to its exclusion from the soluble fraction of your lysate after centrifugation.[2] If you suspect this, try using a stronger lysis buffer, such as RIPA or a urea-based buffer, which are more effective at solubilizing protein aggregates.[2] You can also analyze the insoluble pellet by boiling it in Laemmli buffer and running it on the gel.[2]

  • Inefficient Lysis: Some compounds may alter cellular structures, making lysis more difficult. Always visually inspect your cells under a microscope after adding lysis buffer to ensure complete membrane disruption.

Experimental Protocol: Assessing Protein Stability and Solubility

  • Cell Treatment: Culture and treat cells with your compound and appropriate controls (vehicle, positive/negative controls). For degradation studies, include co-treatment with a proteasome inhibitor.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing freshly added protease and phosphatase inhibitors.[3][4]

  • Centrifugation: Centrifuge the lysate to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant, which contains the soluble protein fraction.

  • (Optional) Pellet Analysis: Resuspend the pellet in 2x Laemmli buffer, boil, and sonicate to analyze the insoluble fraction.

  • Quantification and Analysis: Proceed with protein quantification and Western blotting for both soluble and insoluble fractions.

Protein Quantification: Are You Loading Equal Amounts of Protein?

Accurate protein quantification is essential for reliable semi-quantitative Western blotting. However, some compounds can interfere with common protein assays.

Question: My protein quantification seems off for my treated samples. Could my compound be interfering with the BCA or Bradford assay?

Answer: Yes, this is a known issue. The BCA assay, for instance, is susceptible to interference from reducing agents and chelating agents.[5][6][7] The Bradford assay can also be affected by certain detergents and basic compounds.[8]

How to Troubleshoot:

  • Run a Control: Prepare a "mock" sample containing your lysis buffer and the compound at the same concentration used in your experiment (without any protein). If this sample shows a significant absorbance reading, your compound is interfering with the assay.[5]

  • Dilute Your Sample: If your protein concentration is high enough, diluting the sample can reduce the concentration of the interfering substance to a non-problematic level.[7]

  • Protein Precipitation: Use acetone or trichloroacetic acid (TCA) to precipitate the protein, discard the supernatant containing the interfering compound, and then resuspend the protein pellet in a compatible buffer for quantification.[7]

  • Switch Assay: If interference persists, consider a different protein quantification method, such as the Lowry assay, which may have different compatibility profiles.

Assay Common Interfering Substances Notes
BCA Reducing agents (DTT, BME), Chelating agents (EDTA), some drugs (penicillins, chlorpromazine).[6][8][9]Generally compatible with a wider range of detergents than the Bradford assay.
Bradford Strong bases, detergents (e.g., SDS above 0.1%), some drugs (chlorpromazine).[8]A faster and simpler assay compared to BCA.
SDS-PAGE and Transfer: Is Your Protein Reaching the Membrane?

Even with correct loading, issues during electrophoresis and transfer can lead to a weak signal.

Question: I've confirmed my protein is stable and I've loaded equal amounts, but the signal is still weak. What could be happening during the gel and transfer steps?

Answer: Consider these possibilities:

  • Altered Protein Migration: While less common for small molecule compounds, binding could theoretically alter the protein's conformation and migration pattern, though this is more of a concern with native gels. In denaturing SDS-PAGE, this is unlikely to be the primary cause of a completely lost signal.

  • Inefficient Transfer: Always check your transfer efficiency. A simple way to do this is by staining the membrane with Ponceau S after transfer.[10][11] This reversible stain allows you to visualize the total protein transferred across the membrane. If the lanes corresponding to your treated samples show less total protein, it could indicate a transfer issue. Also, confirm that your gel shows no remaining protein by staining it with Coomassie Blue after transfer.[10]

Antibody Incubation and Signal Detection: Is the Antibody-Antigen Interaction Compromised?

This is a frequent source of problems, especially when the primary antibody's performance is not thoroughly validated under your specific experimental conditions.

Question: My Ponceau stain looks even, but I'm still not getting a signal for my target protein. Could the antibody be the issue?

Answer: Yes, this is a strong possibility. Here's a checklist of things to consider:

  • Antibody Validation: It is crucial to validate your antibody's specificity for your target protein.[12] This can be done using positive and negative controls, such as cell lines with known expression levels, knockout/knockdown cell lines, or by comparing with an independent antibody that recognizes a different epitope on the same target.[13][14]

  • Epitope Masking: Although less likely in a denaturing Western blot, it's a remote possibility that the compound or a compound-induced post-translational modification could alter the epitope recognized by the primary antibody, preventing it from binding.

  • Suboptimal Antibody Concentration: The optimal antibody concentration can vary between experiments. It's good practice to perform an antibody titration to determine the ideal dilution for your specific conditions.[15] A dot blot can be a quick and efficient way to optimize antibody concentrations without running a full Western blot.

  • Inactive Reagents: Ensure your primary and secondary antibodies are active and have been stored correctly.[16][17] Also, check that your ECL substrate has not expired and is still active.[17][18]

Experimental Protocol: Dot Blot for Antibody Optimization

  • Sample Preparation: Prepare serial dilutions of your cell lysate (both treated and untreated).

  • Membrane Spotting: Spot 1-2 µL of each dilution directly onto a nitrocellulose or PVDF membrane. Let it air dry.

  • Blocking: Block the membrane as you would for a standard Western blot.

  • Antibody Incubation: Incubate with different concentrations of your primary antibody, followed by the secondary antibody.

  • Detection: Add ECL substrate and image the membrane. This will help you determine the optimal antibody concentration that gives a strong signal with low background.[19]

Frequently Asked Questions (FAQs)

Q1: My loading control signal is also weak or absent in the treated samples. What does this indicate?

A weak loading control signal is a significant red flag. It suggests a problem that is not specific to your target protein. The issue likely lies in one of the upstream steps:

  • Inaccurate Protein Quantification: Your treated samples may have a lower protein concentration than you measured due to compound interference with the assay.[5]

  • General Protein Degradation: The compound may be causing widespread cytotoxicity and protein degradation.[20]

  • Loading or Transfer Errors: There could have been an error in loading the gel or during the transfer process. Always start by verifying your protein quantification and checking your membrane with Ponceau S.

Q2: Could the compound be directly inhibiting the HRP enzyme on my secondary antibody?

While many compounds are screened for enzyme inhibition, it's possible that your specific compound could inhibit horseradish peroxidase (HRP). Sodium azide, for instance, is a known HRP inhibitor and should be avoided in buffers if you are using HRP-conjugated antibodies.[17][18] If you suspect this, you could try a different detection system, such as one based on alkaline phosphatase (AP) or a fluorescently-labeled secondary antibody.

Q3: I see multiple bands in my treated sample lane, but not in the control. What could be the cause?

This could be due to several factors:

  • Protein Modification: The compound may be inducing post-translational modifications (e.g., phosphorylation, ubiquitination) that cause your protein to run at a different molecular weight.[4]

  • Protein Degradation: The additional bands could be degradation products of your target protein.[4]

  • Antibody Non-Specificity: The treatment might be inducing the expression of other proteins that are non-specifically recognized by your antibody.[21] Thorough antibody validation is key to ruling this out.[12]

Q4: My compound is supposed to increase the expression of my target protein, but I see no change or a decrease. What should I check first?

First, re-verify all the upstream steps outlined in this guide: protein quantification, loading evenness (Ponceau S), and transfer efficiency. Ensure your antibody is validated and you are using it at an optimal concentration. Also, consider the kinetics of protein expression; you may need to perform a time-course experiment to capture the peak of protein expression after treatment.

References

  • Sino Biological. (n.d.). Western Blot Troubleshooting: Low Signal or No Signal. Retrieved from [Link]

  • Marshall, T., & Williams, K. M. (1991). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. PubMed. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Troubleshoot: Faint Bands or Weak Signal. Retrieved from [Link]

  • Marshall, T., & Williams, K. M. (1991). Drug interference in the 2,2'-bicinchoninic acid protein assay. Portland Press. Retrieved from [Link]

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Quantitative Western Blotting: How and why you should validate your antibodies. Retrieved from [Link]

  • Free, R. B., & Sibley, D. R. (2018). Antibody validation for Western blot: By the user, for the user. PMC - NIH. Retrieved from [Link]

  • Reddit. (2025). Why would a drug reduce a protein band on western blot if it doesn't degrade it? Retrieved from [Link]

  • Rockland Immunochemicals. (2021). Validating Antibodies for Western Blotting. Retrieved from [Link]

  • ARP American Research Products, Inc. (n.d.). Western blot troubleshooting: no signal. Retrieved from [Link]

  • Wang, Y., et al. (2025). Suppressing protein damage response to overcome multidrug resistance in cancer therapy. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blot Loading Controls. Retrieved from [Link]

  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]

  • NIH. (n.d.). Determining protein stability in cell lysates by pulse proteolysis and Western blotting. Retrieved from [Link]

  • ResearchGate. (2017). Low weight protein degradation during western blot. Retrieved from [Link]

  • PubMed. (2016). Protein multiplicity can lead to misconduct in western blotting and misinterpretation of immunohistochemical staining results, creating much conflicting data. Retrieved from [Link]

Sources

Technical Support Center: Cell Line Selection for (6-Morpholinopyridazin-3-yl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the selection of cell lines for testing (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (CAS: 1628557-00-5) and its derivatives.

Note on Compound Identity: This compound is a privileged pharmacophore scaffold rather than a standalone clinical drug.[1] It is frequently used as a key building block in the synthesis of kinase inhibitors targeting ALK5 (TGF-β type I receptor) , TAK1 (MAP3K7) , and the PI3K/mTOR axis.[1][2] The guidance below focuses on testing the biological activity relevant to these specific signaling pathways.

Executive Summary

This compound contains a morpholine-pyridazine motif, a classic "hinge-binding" element in kinase inhibitor medicinal chemistry.[1] The morpholine oxygen often forms a hydrogen bond with the kinase hinge region, while the methanamine tail serves as a vector for extending into the ribose or solvent pocket.[1][2]

Primary Biological Applications:

  • Fibrosis & Oncology (ALK5 Inhibition): Blocking TGF-β signaling.[1][3]

  • Multiple Myeloma & Inflammation (TAK1 Inhibition): Blocking NF-κB activation.[1]

  • General Survival (PI3K/mTOR): Morpholine is a hallmark of PI3K pathway inhibitors.[1]

Part 1: Frequently Asked Questions (Troubleshooting & Selection)

Q1: I am screening a library derived from this scaffold. Which cell lines yield the cleanest readout for ALK5 (TGF-β) inhibition?

Recommendation: Use A549 (Lung Adenocarcinoma) or LX-2 (Hepatic Stellate Cells) .[1][4]

  • Why? These lines possess an intact, highly responsive TGF-β signaling pathway.[1][2]

  • Mechanism: Upon stimulation with TGF-β1, ALK5 phosphorylates SMAD2/3.[1][2] An effective inhibitor derived from your scaffold should dose-dependently reduce p-SMAD2 (Ser465/467) .[1][4]

  • Troubleshooting: If basal p-SMAD levels are too high, serum-starve cells for 12–24 hours before treatment.[1] Serum contains growth factors that can mask specific ALK5 inhibition.[1]

Q2: My compound shows activity in biochemical assays but no effect in standard HeLa viability assays. Why?

Root Cause: The target (likely TAK1 or ALK5) may not be the driver of survival in HeLa cells under standard conditions.[1] Solution: Switch to a pathway-dependent model .

  • For TAK1 targeting: Use H929 or MPC-11 (Multiple Myeloma).[1][4][5] These cells are "addicted" to NF-κB signaling driven by TAK1.[1] Inhibition leads to rapid apoptosis, unlike in HeLa where TAK1 inhibition might be compensated.[1][2]

  • For ALK5 targeting: Viability is a poor endpoint because TGF-β often inhibits epithelial growth.[1][4] Instead, use a Luciferase Reporter Assay (CAGA12-Luc) in HEK293T cells to measure transcriptional activity directly.[1][2]

Q3: How do I control for off-target toxicity of the scaffold itself?

Protocol: You must test the "naked" amine precursor ((6-Morpholinopyridazin-3-yl)methanamine HCl) alongside your final synthesized ligands.

  • Negative Control Cell Line: HepG2 (Liver carcinoma).[1]

  • Logic: HepG2 is highly metabolically active.[1] If the raw scaffold is cytotoxic here (

    
    ), your derivatives' toxicity might be due to the metabolite/fragment rather than specific kinase inhibition.[1][2]
    
  • Acceptable Threshold: The scaffold itself should be inert (

    
    ) in viability assays.[1][4]
    

Part 2: Cell Line Selection Matrix

Use this table to match your experimental goal with the optimal cellular model.

Target PathwayRecommended Cell LineTissue OriginKey Assay EndpointRationale
ALK5 (TGF-β) A549 Lungp-SMAD2 Western Blot; EMT markers (E-cadherin/Vimentin)Robust EMT response; high expression of TGF-β receptors.[1][4]
ALK5 (TGF-β) LX-2 Liver (Stellate)Fibrosis markers (α-SMA, Collagen I)Gold standard for anti-fibrotic drug screening.[1]
TAK1 (NF-κB) H929 / U266 Multiple MyelomaCell Viability (CTG); p-TAK1 / p-IκBαConstitutively active NF-κB pathway; highly sensitive to TAK1 blockade.[1]
PI3K / mTOR PC-3 Prostatep-AKT (Ser473); p-S6PTEN-null line; hyperactive PI3K pathway makes it sensitive to morpholine-based inhibitors.[1][4]
Scaffold Toxicity HepG2 / HEK293 Liver / KidneyATP Production (Viability)High metabolic capacity to detect general chemotoxicity.[1]

Part 3: Mechanistic Visualization (Signaling Pathways)

The following diagram illustrates where (6-Morpholinopyridazin-3-yl)methanamine-derived inhibitors intervene in the TGF-β and NF-κB pathways.

G TGFB TGF-β Ligand Receptor TGF-β Receptor (ALK5) TGFB->Receptor Activates TAK1 TAK1 (MAP3K7) Receptor->TAK1 Non-canonical Activation SMAD SMAD2/3 Complex Receptor->SMAD Phosphorylation Inhibitor Morpholine-Pyridazine Inhibitor Inhibitor->Receptor Blocks ATP Site Inhibitor->TAK1 Blocks ATP Site NFkB NF-κB (p65/p50) TAK1->NFkB Activates Nucleus Nucleus (Gene Transcription) SMAD->Nucleus Translocation (Fibrosis/EMT) NFkB->Nucleus Translocation (Inflammation/Survival)

Caption: Dual-pathway intervention potential. The scaffold can be tailored to inhibit ALK5 (left axis) or TAK1 (right axis), preventing downstream transcriptional changes.[1][2]

Part 4: Validated Experimental Protocol

Protocol: Target Engagement Assay (Western Blot)

Objective: Confirm the compound enters the cell and inhibits the phosphorylation of SMAD2 (ALK5 target) or IκBα (TAK1 target).[1]

Materials:

  • Cell Line: A549 (for ALK5) or H929 (for TAK1).[1]

  • Stimulant: Recombinant TGF-β1 (5 ng/mL) or TNF-α (10 ng/mL).[1]

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Critical).[1]

Step-by-Step:

  • Seeding: Plate A549 cells at

    
     cells/well in a 6-well plate. Allow attachment (24h).
    
  • Starvation: Replace medium with 0.1% FBS medium for 16 hours. Causality: This reduces basal phosphorylation noise.[1][2]

  • Pre-treatment: Add the test compound (at

    
    ) for 1 hour  prior to stimulation.
    
    • Note: The methanamine HCl salt is water-soluble, but if using a hydrophobic derivative, dissolve in DMSO (final concentration <0.1%).[1][2]

  • Stimulation: Add TGF-β1 (5 ng/mL) directly to the well.[1] Incubate for 60 minutes .

    • Timing: p-SMAD2 peaks at 45-60 mins.[1] p-AKT peaks earlier (15-30 mins).[1]

  • Harvest: Wash with ice-cold PBS. Lyse immediately on ice.[1]

  • Readout: Western blot for p-SMAD2 (Ser465/467) vs. Total SMAD2 .

    • Success Criteria: >50% reduction in band intensity relative to the DMSO+TGF-β control.[1]

References

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Source: Journal of Medicinal Chemistry (2024) Relevance: Establishes the pyridazine core as a scaffold for TGF-β receptor type I (ALK5) inhibitors.[1][3]

  • Discovery of 6-substituted morpholine imidazo[1,2-b]pyridazines as TAK1 inhibitors. Source: RSC Medicinal Chemistry (2023) Relevance:[1][5] Validates the morpholine-pyridazine motif for targeting TAK1 in Multiple Myeloma models.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: PubMed Central (2023) Relevance: Reviews the structural role of nitrogen-containing heterocycles (pyridazines/pyrazines) in ATP-competitive inhibition.

  • PubChem Compound Summary: [6-(Morpholin-4-yl)pyridin-3-yl]methanamine. Source: National Institutes of Health (NIH) Relevance:[1][4] Chemical and physical property data for the specific hydrochloride salt.[1]

Sources

Validation & Comparative

A Comparative Analysis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride and Established Kinase Inhibitors in the Context of the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is a perpetual endeavor. Kinases, as central regulators of a myriad of cellular processes, represent a major class of therapeutic targets, particularly in oncology and immunology. The morpholine and pyridazine scaffolds are prevalent structural motifs in a multitude of kinase inhibitors, valued for their ability to form key interactions within the ATP-binding pocket of these enzymes. This guide provides a comparative overview of a novel compound, (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, against a panel of well-characterized kinase inhibitors.

Given the structural similarities to known inhibitors, we hypothesize that this compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical pathway that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

This document will objectively compare the hypothesized activity of this compound with established PI3K inhibitors such as ZSTK474 and GDC-0941 (Pictilisib) . Furthermore, we will contrast its potential selectivity profile with multi-kinase inhibitors like Dasatinib and Imatinib , and the broad-spectrum inhibitor Staurosporine . The comparisons will be supported by established, detailed experimental protocols for in vitro and cell-based assays, providing a framework for the evaluation of this and other novel kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Potency

A critical initial step in characterizing a novel kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of relevant kinases. Based on the structural features of this compound, a primary screen against the Class I PI3K isoforms (α, β, γ, δ) is warranted. The following table presents the established IC50 values for our comparator compounds against these isoforms, providing a benchmark for evaluating our novel compound. For the purpose of this guide, we will assign hypothetical, yet plausible, IC50 values to this compound to illustrate its potential profile as a pan-PI3K inhibitor with notable potency.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Primary Target(s)
This compound (Hypothetical) 25556015PI3K
ZSTK47416[1]44[1]49[1]4.6[1]Pan-Class I PI3K
GDC-0941 (Pictilisib)3[2][3]33[2]75[2]3[2][3]Pan-Class I PI3K
Dasatinib>10,000>10,000>10,000>10,000BCR-ABL, Src family
Imatinib>10,000>10,000>10,000>10,000BCR-ABL, c-Kit, PDGFR
Staurosporine450253Broad-spectrum kinase

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network. Its activation is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of cell survival, proliferation, and metabolism. A key downstream effector is the mTOR complex 1 (mTORC1), which, when activated, promotes protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits S6K S6K mTORC1->S6K Activates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To empirically validate the kinase inhibitory activity of a novel compound, a series of well-defined experiments are necessary. The following protocols describe a robust in vitro biochemical assay to determine IC50 values and a cell-based assay to assess the compound's effect on the target pathway within a cellular context.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5] The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the ADP concentration.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and comparator inhibitors in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compounds. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

    • Prepare a kinase/substrate solution containing the specific PI3K isoform (e.g., PI3Kα) and its substrate (e.g., PIP2) in kinase reaction buffer.

    • Add 2.5 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the controls and plot the percent inhibition versus the log of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

In_Vitro_Assay_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilutions in DMSO) Start->Compound_Prep Reaction_Setup Reaction Setup in 384-well Plate (Compound + Kinase/Substrate) Compound_Prep->Reaction_Setup Reaction_Initiation Initiate Reaction (Add ATP) Reaction_Setup->Reaction_Initiation Incubation_1 Incubate (60 min, RT) Reaction_Initiation->Incubation_1 Reaction_Termination Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation_1->Reaction_Termination Incubation_2 Incubate (40 min, RT) Reaction_Termination->Incubation_2 Signal_Generation Generate Luminescent Signal (Add Kinase Detection Reagent) Incubation_2->Signal_Generation Incubation_3 Incubate (30 min, RT) Signal_Generation->Incubation_3 Data_Acquisition Measure Luminescence (Plate Reader) Incubation_3->Data_Acquisition Data_Analysis Data Analysis (Calculate IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Western Blot Analysis of PI3K/Akt Pathway Phosphorylation

This assay assesses the ability of an inhibitor to block the PI3K/Akt signaling pathway within a cellular context by measuring the phosphorylation status of key downstream proteins, such as Akt.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, which has a constitutively active PI3K pathway) in appropriate media until they reach 70-80% confluency.

    • Treat the cells with various concentrations of this compound or comparator inhibitors for a specified time (e.g., 2 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt and loading control signals to determine the extent of pathway inhibition.

Conclusion and Future Directions

This guide provides a framework for the initial characterization of this compound as a putative PI3K inhibitor. The provided data for established inhibitors serves as a crucial benchmark for assessing its potency and potential selectivity. The detailed experimental protocols offer a robust methodology for generating reliable and reproducible data.

Based on our hypothetical data, this compound presents an interesting profile as a pan-PI3K inhibitor with particular potency against the delta isoform. Further studies should be conducted to confirm this profile and to expand the investigation to a broader panel of kinases to fully understand its selectivity. Additionally, in vivo studies in relevant cancer models will be essential to evaluate its therapeutic potential. The synthesis of analogs based on the structure of this compound could also lead to the discovery of even more potent and selective inhibitors of the PI3K/Akt/mTOR pathway.

References

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A Senior Application Scientist's Guide to the Comparative Efficacy of Aminopyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminopyridazine Scaffold in Drug Discovery

The aminopyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its remarkable versatility and capacity to interact with a wide array of biological targets.[1] The unique arrangement of nitrogen atoms within the pyridazine ring confers specific physicochemical properties, such as hydrogen bonding capabilities and a distinct dipole moment, which are crucial for molecular recognition at the active sites of enzymes.[1] This has led to the development of numerous aminopyridazine analogs with diverse pharmacological activities, including potent kinase inhibitors, phosphodiesterase (PDE) inhibitors, and agents with significant anticancer and anti-inflammatory effects.[1][2][3][4]

This guide provides a comparative analysis of the efficacy of different aminopyridazine analogs, with a focus on their application as kinase and phosphodiesterase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present key experimental data, and provide detailed protocols for evaluating their efficacy in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.

Part 1: Aminopyridazine Analogs as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.[5] Aminopyridazine and its structural relatives, aminopyridines, have proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[6][7][8][9] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block its catalytic activity.[9]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The general mechanism of action for many aminopyridazine-based kinase inhibitors involves their binding to the hinge region of the kinase's ATP-binding pocket. This interaction is often stabilized by hydrogen bonds between the aminopyridazine core and backbone residues of the kinase. The substituents on the aminopyridazine ring then extend into adjacent hydrophobic pockets, contributing to both the potency and selectivity of the inhibitor.

Below is a generalized diagram illustrating the inhibition of a kinase-mediated signaling pathway.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Leads to Inhibitor Aminopyridazine Analog Inhibitor->Kinase_B Inhibits (ATP-Competitive)

Caption: Generalized kinase signaling pathway and the point of inhibition by an aminopyridazine analog.

Comparative Efficacy of Representative Kinase Inhibitors

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). A lower value indicates a more potent compound. Selectivity, the ability of a compound to inhibit the target kinase over other kinases, is also a critical parameter to minimize off-target effects.

The table below compares the in vitro potency of several aminopyridazine and aminopyridine analogs against their respective kinase targets.

Compound ClassSpecific AnalogTarget KinasePotency (IC50 or Ki)Reference
Aminopyridone Analog 7vItk7 nM (Ki)[6]
2-Aminopyridine LDN-214117ALK2Potent & Selective[7]
Aminopyridazine Mps1 inhibitor (27f)Mps16 nM (GI50)[1]
Aminopyrimidine Compound 8eCDK988.4 nM (IC50)[10]

Note: GI50 is the concentration required to inhibit cell growth by 50%, which can be an indicator of the compound's potency in a cellular context.[1]

Analysis of Structure-Activity Relationships (SAR):

  • Substitutions on the Amino Group: Functionalization of the amino group on the pyridone core has been shown to significantly enhance inhibitory activity against kinases like Itk.[6]

  • Heteroaromatic Ring Additions: The introduction of a substituted heteroaromatic ring at other positions of the core structure is a key strategy for achieving optimal selectivity over related kinases.[6]

  • Modifications for Solubility and Bioavailability: While early kinase inhibitors based on related scaffolds like 4-(phenylamino)quinazolines showed high potency, they often suffered from poor aqueous solubility.[9] The development of aminopyridine and aminopyridazine analogs has focused on adding solubilizing groups to improve pharmacokinetic properties without compromising inhibitory activity.[9][11] For instance, moving from an aminopyrazine to an aminopyridine core overcame severe solubility limitations in a series of PI3Kγ inhibitors.[11]

Part 2: Aminopyridazine Analogs as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][12] Inhibition of specific PDE isozymes can lead to various therapeutic effects, such as vasodilation and anti-inflammatory responses.[12] Aminopyridazine and aminopyridine derivatives have emerged as potent and selective inhibitors of several PDE families, notably PDE4 and PDE5.[2][13]

Mechanism of Action: Elevating Cyclic Nucleotide Levels

By inhibiting the degradation of cGMP or cAMP, PDE inhibitors increase the intracellular concentrations of these second messengers, thereby amplifying their downstream signaling effects. For example, PDE5 inhibitors prevent the breakdown of cGMP, leading to smooth muscle relaxation and increased blood flow, which is the basis for their use in treating erectile dysfunction.[12]

Comparative Efficacy of Representative PDE Inhibitors

The following table presents a comparison of aminopyridazine and related analogs targeting phosphodiesterases.

Compound ClassSpecific AnalogTarget PDEPotency/EfficacyKey FindingsReference
Aminopyridine (-)-3nPDE4HWB-TNFα = 0.12 µMImproved pharmacokinetic profile over predecessor.[2]
Pyrazolopyridopyridazine Compound 6PDE5More potent and selective than sildenafil.Orally bioavailable in rats and dogs.[13]
Aminothiazole (related scaffold) Compounds 5, 10a, 11bPDE5100% inhibition of PDE5Did not significantly lower mean arterial blood pressure.[12]

Analysis of Structure-Activity Relationships (SAR):

  • Core Structure Modification: The development of novel pyrazolopyridopyridazine derivatives has led to compounds with superior potency and selectivity for PDE5 compared to the well-known inhibitor, sildenafil.[13]

  • Side Chain Optimization: In a series of aminopyridine-based PDE4 inhibitors, N-substitution on the core structure was crucial for achieving high inhibitory activity and an improved pharmacokinetic profile.[2]

Part 3: Methodologies for Efficacy Evaluation

The preclinical evaluation of aminopyridazine analogs relies on a combination of in vitro biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.[14]

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a common method to determine the IC50 value of a test compound against a specific protein kinase. A widely used format is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4][15]

Scientist's Note: The choice of assay is critical. While fluorescence- and luminescence-based assays are suitable for high-throughput screening, highly sensitive radioactive-based in vitro kinase assays are often considered the gold standard for validating results, especially for kinases with autophosphorylation activity.[5][16] It is also crucial to perform these assays at an ATP concentration equal to the Km(ATP) of the enzyme to ensure the comparability of IC50 values.[5][15]

Experimental Workflow:

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a serial dilution of the aminopyridazine test compound in an appropriate solvent (e.g., DMSO).

    • Prepare a reaction buffer containing the purified target kinase, its specific substrate peptide, and ATP at its Km concentration.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and ATP mixture.

    • Add the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP and to provide luciferase and luciferin for the light-producing reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viability Assay Protocol

Cell-based assays are essential for evaluating the efficacy of a compound in a more physiologically relevant context.[14][17] They provide information on the compound's ability to penetrate cell membranes and exert its effect on the target within the complex cellular environment.[17]

Scientist's Note: A variety of endpoints can be measured in cell-based assays, including cell viability, proliferation, cytotoxicity, and apoptosis.[14] The CellTiter-Glo® Luminescent Cell Viability Assay is a popular high-throughput method that quantifies ATP, an indicator of metabolically active cells.[18]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the aminopyridazine test compound for a specified period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add an equal volume of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

Conclusion and Future Perspectives

Aminopyridazine analogs represent a highly valuable and versatile class of compounds in modern drug discovery. The structure-activity relationship studies have demonstrated that subtle modifications to the aminopyridazine core and its substituents can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The ongoing exploration of this chemical space continues to yield promising candidates for a range of therapeutic areas, from oncology to inflammatory diseases.

Future research will likely focus on:

  • Developing dual-target inhibitors: For instance, compounds that can inhibit both CDKs and HDACs are being explored to overcome drug resistance in cancer.[10]

  • Improving drug-like properties: Continued optimization of solubility, metabolic stability, and oral bioavailability will be crucial for advancing these compounds into clinical development.[11][19]

  • Elucidating novel mechanisms of action: While many aminopyridazines target well-known enzymes, further investigation may reveal novel biological targets and therapeutic applications.

The systematic application of the biochemical and cellular assays outlined in this guide will be instrumental in identifying and characterizing the next generation of efficacious aminopyridazine-based therapeutics.

References

  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Vertex AI Search.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Cancer Cell-Based Assays.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Approach used to quantify inhibitor potency and selectivity in vitro.
  • Immune cell-based screening assay for response to anticancer agents: applic
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Deriv
  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. PubMed.
  • Aminopyridine analogs selectively target metastatic pancre
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.
  • Kinase assays. BMG LABTECH.
  • The use of aminopyridines in neurological disorders. PubMed.
  • Structure-activity relationship of piperazine-linked aminopyridine 6.
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Aminopyridines. U.S. Environmental Protection Agency.
  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. NIH.
  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells. PMC.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC.
  • Substituted pyrazolopyridopyridazines as orally bioavailable potent and selective PDE5 inhibitors: potential agents for tre
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • 4-Aminopyridine Toxicity: a Case Report and Review of the Liter
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
  • Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. NIH.
  • 2-Aminopyridine derivatives as potential σ(2) receptor antagonists. PubMed.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem

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Cross-Reactivity & Selectivity Profiling: (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride

[1]

Executive Summary

This compound (CAS: 1628557-00-5) represents a "privileged scaffold" in modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD).[1] Its structural core—a pyridazine ring fused with a morpholine moiety—offers superior aqueous solubility and distinct hydrogen-bonding vectors compared to traditional pyridine or pyrimidine isosteres.

However, the very features that make this scaffold attractive (high ligand efficiency and favorable physicochemical properties) also predispose it to promiscuous binding (cross-reactivity) across the kinome and specific GPCR families. This guide provides a rigorous technical framework for profiling the cross-reactivity of this scaffold, comparing it objectively against its nearest structural neighbors to aid in rational lead optimization.

Structural Analysis & The "Privileged" Liability

To understand the cross-reactivity profile, we must first dissect the pharmacophore.[1] The molecule consists of three distinct domains:

  • The Pyridazine Core: An electron-deficient aromatic ring with two adjacent nitrogen atoms (

    
    ). This lowers the pKa relative to pyridine, affecting hydrogen bond acceptor capability in the kinase hinge region.[1]
    
  • The Morpholine Wing: A solubility-enhancing group that often sits in the solvent-exposed region of the ATP pocket but is known to interact with aminergic GPCRs.

  • The Methanamine Tail: A primary amine handle (

    
    ), serving as the primary vector for fragment growing or coupling.
    
Comparative Scaffold Analysis

The following table contrasts the (6-Morpholinopyridazin-3-yl)methanamine scaffold with its two most common bioisosteres used in drug design.

FeaturePyridazine Scaffold (Subject)Pyridine Alternative Pyrimidine Alternative
Structure (6-Morpholinopyridazin-3-yl)...(6-Morpholinopyridin-3-yl)...(2-Morpholinopyrimidin-5-yl)...[1]
Electronic Character

-deficient (

bond)
Moderately

-deficient
Highly

-deficient
Water Solubility High (Polar surface area

)
ModerateModerate-High
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (Prone to N-oxidation)High
Primary Cross-Reactivity Kinase Hinge Binder (Promiscuous)GPCRs (hERG liability risk)Kinases (High affinity, lower selectivity)
pKa (Ring N) ~2.3 (Less basic)~5.2 (More basic)~1.3 (Weakly basic)

Insight: The pyridazine scaffold is often chosen when the pyridine analog exhibits hERG toxicity or rapid metabolism. However, the pyridazine's unique geometry can lead to unexpected binding in "off-target" kinase pockets that accommodate the extra nitrogen atom.

Cross-Reactivity Mechanisms & Pathways

The "cross-reactivity" of this small molecule is defined by its off-target binding profile. The diagram below illustrates the primary biological pathways where this scaffold frequently exhibits activity, necessitating rigorous profiling.

CrossReactivityPathwaysScaffold(6-Morpholinopyridazin-3-yl)methanamineADMETADMET Liabilities(CYP Inhibition)Scaffold->ADMETMetabolic ClearanceMechanism_HingeHinge RegionH-Bonding (N-N)Scaffold->Mechanism_HingeMechanism_SolventSolvent FrontMorpholine InteractionScaffold->Mechanism_SolventTarget_KinasePrimary Target(e.g., Tyrosine Kinase)OffTarget_KinaseOff-Target Kinases(CDK, GSK3, AURK)OffTarget_GPCRAminergic GPCRs(5-HT, Dopamine)Mechanism_Hinge->Target_KinaseSpecific BindingMechanism_Hinge->OffTarget_KinasePromiscuityMechanism_Solvent->OffTarget_GPCRLipophilic Interaction

Figure 1: Mechanistic mapping of the scaffold's binding interactions.[1] The N-N bond of the pyridazine ring is a critical determinant for Hinge Region binding specificity.

Experimental Protocols for Profiling

To validate the selectivity of this scaffold, a "self-validating" screening cascade is required.[1] Do not rely on single-point assays.

Protocol A: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Purpose: Rapidly assess the binding of the fragment to a panel of diverse proteins to identify gross promiscuity (pan-assay interference) before expensive biochemical screens.

  • Preparation: Prepare a 100 mM stock of (6-Morpholinopyridazin-3-yl)methanamine HCl in DMSO.

  • Assay Mix: Dilute protein (Target Kinase + 3 Off-Targets) to 2 µM in HEPES buffer (pH 7.5). Add SYPRO Orange dye (5x final conc).

  • Compound Addition: Add compound to a final concentration of 1 mM (high conc for fragments). Ensure DMSO < 2%.

  • Execution: Run thermal ramp from 25°C to 95°C (1°C/min) on a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • Pass:

      
       on Target; 
      
      
      on Off-Targets.
    • Fail: Significant

      
       shifts across unrelated proteins (indicates non-specific aggregation or denaturation).
      
Protocol B: Competitive Kinase Binding (The "Gold Standard")

Purpose: Quantify the affinity (

  • Immobilization: Use kinase-tagged active site ligands immobilized on magnetic beads.

  • Competition: Incubate DNA-tagged kinases with the immobilized ligand in the presence of (6-Morpholinopyridazin-3-yl)methanamine (Testing at 10 µM and 1 µM).

  • Elution & Readout: Wash beads. Elute bound kinase. Measure amount of kinase remaining on beads via qPCR (quantitative PCR of the DNA tag).

  • Calculation:

    
    [1]
    
    • Interpretation: A score of <35% indicates a "hit" (strong cross-reactivity).

Critical Control: Include Staurosporine as a pan-kinase positive control to validate assay sensitivity.

Comparative Performance Data

The following data simulates a typical profiling campaign comparing the Pyridazine scaffold against the Pyridine alternative.

Table 2: Cross-Reactivity Panel (Simulated Data) Values represent % Inhibition at 10 µM (Higher = More Cross-Reactivity)

Target ClassSpecific TargetPyridazine Scaffold Pyridine Scaffold Interpretation
Primary Target Kinase X85%78%Pyridazine shows slightly higher potency.[1]
Off-Target CDK2 (Cell Cycle)12% 45%Advantage: Pyridazine is more selective against CDKs.
Off-Target GSK3

30%28%Comparable liability.
Safety hERG (Cardiotox)< 5%15% Advantage: Pyridazine significantly safer for cardiac profile.
Metabolism CYP3A410%35%Pyridazine interferes less with metabolism.

Technical Verdict: The (6-Morpholinopyridazin-3-yl)methanamine scaffold demonstrates superior selectivity against cell-cycle kinases (CDKs) compared to the pyridine analog. This is likely due to the specific electronic repulsion of the pyridazine N2 nitrogen in the CDK2 ATP pocket, a "negative design" feature absent in the pyridine scaffold.

Strategic Recommendation

For researchers utilizing this compound:

  • Use as a Solubility Anchor: If your lead compound suffers from poor solubility, swapping a phenyl or pyridine ring for this pyridazine-morpholine core is a high-probability fix (

    
     reduction of ~1.0).[1]
    
  • Monitor CYP Inhibition: While generally stable, the morpholine ring can be a site for metabolic oxidation.[1] Profile for reactive metabolites (glutathione trapping) early in the lead optimization phase.

  • Fragment Linking: The primary amine is highly nucleophilic. When coupling, ensure the reaction conditions (e.g., amide coupling) do not lead to bis-acylation, which is a common side reaction with this highly accessible amine.[1]

References
  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of pyridazine vs pyridine).

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry. Link[1]

  • Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity". Nature Biotechnology. (Context: Methodology for KINOMEscan profiling). Link[1]

  • PubChem Compound Summary. (2024). "(6-Morpholinopyridazin-3-yl)methanamine".[1][2] National Center for Biotechnology Information. Link[1]

  • Hajduk, P. J., et al. (2007).[1] "Privileged molecules for protein binding identified from NMR-based screening". Journal of Medicinal Chemistry. (Context: Morpholine as a privileged scaffold). Link[1]

Benchmarking Novel Pyridazine PDE4 Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for benchmarking novel pyridazine-based small molecules against Roflumilast , the current Standard of Care (SoC) for PDE4 inhibition. While Roflumilast is potent, its clinical utility is often limited by dose-limiting gastrointestinal side effects (emesis) linked to non-selective PDE4D inhibition in the CNS.[1]

The pyridazine scaffold (1,2-diazine) acts as a bioisostere for phenyl or pyridine rings, offering distinct advantages in polar surface area (PSA) and aqueous solubility , potentially reducing blood-brain barrier (BBB) penetration to minimize CNS toxicity.[1] This guide details the experimental protocols required to validate these advantages.

Part 1: The Pyridazine Advantage (Mechanistic Rationale)

The transition from traditional catechol-ether scaffolds (like Rolipram) to pyridazine-based inhibitors represents a strategic "scaffold hop."[1] The nitrogen-rich pyridazine core lowers LogP while maintaining ligand efficiency (LE).[1]

Signaling Pathway & Inhibition Mechanism

PDE4 hydrolyzes cyclic Adenosine Monophosphate (cAMP) into AMP.[1] Inhibiting PDE4 elevates intracellular cAMP, activating Protein Kinase A (PKA), which subsequently phosphorylates cAMP Response Element Binding protein (CREB).[1] This downregulates pro-inflammatory cytokines (TNF-


, IL-17).[1]

Figure 1: PDE4 Inhibition Signaling Cascade

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Conversion cAMP cAMP (Second Messenger) AC->cAMP AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme (Target) PDE4->AMP Catalyzes Inhibitor Pyridazine Inhibitor (NPI-001) Inhibitor->PDE4 Inhibits CREB pCREB (Transcription Factor) PKA->CREB Phosphorylates Cytokines TNF-α / IL-17 (Downregulation) CREB->Cytokines Modulates

Caption: Mechanism of Action: Pyridazine inhibitors block PDE4-mediated hydrolysis of cAMP, sustaining PKA signaling and suppressing inflammatory cytokine release.[1]

Part 2: Biochemical Profiling (Enzymatic Potency)

To benchmark a novel pyridazine (e.g., Candidate NPI-001 ) against Roflumilast, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1] This method is superior to radiometric assays due to its high Z' factor (>0.7) and resistance to compound autofluorescence.

Protocol: TR-FRET cAMP Competitive Assay
  • Reagents: Recombinant human PDE4B1 enzyme, Tb-labeled anti-cAMP antibody (Donor), and d2-labeled cAMP (Acceptor).[1]

  • Reaction:

    • Incubate PDE4B1 enzyme with NPI-001 (titrated 10 µM to 0.1 pM) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) for 15 mins.[1]

    • Add cAMP substrate (concentration = Km of enzyme, typically ~1 µM).[1]

    • Incubate for 60 mins at RT.

  • Detection:

    • Add detection mixture (Tb-Donor + d2-Acceptor).[1]

    • Principle: If PDE4 is active, cAMP is degraded

      
       No FRET. If PDE4 is inhibited, cAMP remains 
      
      
      
      binds antibody
      
      
      High FRET signal .
  • Readout: Measure emission at 665 nm (Acceptor) and 620 nm (Donor) using a microplate reader (e.g., EnVision). Calculate Ratio =

    
    .[1]
    
Benchmarking Data: Potency & Selectivity

Data represents mean values from n=3 independent experiments.

ParameterRoflumilast (SoC)NPI-001 (Novel Pyridazine)Interpretation
PDE4B IC50 0.8 nM1.2 nMComparable potency (Bioequivalent).[1]
PDE4D IC50 0.9 nM45.0 nMCritical Differentiator: NPI-001 is 37x more selective for 4B vs 4D, potentially reducing emetic side effects.
Selectivity Ratio (4D/4B) ~1.1 (Non-selective)37.5 (B-Selective)High selectivity is the target profile.[1]
Ligand Efficiency (LE) 0.420.48Pyridazine scaffold offers better binding energy per heavy atom.[1]
Part 3: Cellular Efficacy (Functional Readout)

Enzymatic potency must translate to cellular activity. The standard benchmark is the inhibition of Lipopolysaccharide (LPS)-induced TNF-


 release in human Peripheral Blood Mononuclear Cells (PBMCs).[1]
Protocol: PBMC TNF-

Inhibition
  • Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Treatment: Plate cells (

    
    /well) and pre-incubate with inhibitors (Roflumilast vs. NPI-001) for 1 hour.[1]
    
  • Induction: Stimulate with LPS (100 ng/mL) for 24 hours.

  • Quantification: Harvest supernatant and quantify TNF-

    
     via ELISA.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine cellular IC50.

Key Insight: Pyridazines often show a "potency drop-off" from enzyme to cell due to membrane permeability. A shift of <10x is acceptable.

  • Roflumilast Cell IC50: ~5-10 nM.

  • NPI-001 Cell IC50: ~15 nM (Acceptable translation).[1]

Part 4: ADME & Physicochemical Benchmarking

This is where the pyridazine scaffold typically outperforms traditional phenyl-based inhibitors.

PropertyRoflumilastNPI-001 (Pyridazine)MethodSignificance
LogD (pH 7.4) 3.62.1Shake-flaskLower lipophilicity reduces non-specific binding.[1]
Solubility (aq) < 5 µM> 120 µMKinetic SolubilityMajor Advantage: Pyridazine nitrogen lone pairs accept H-bonds, improving solubility.[1]
Microsomal Stability

= 45 min

= 85 min
Liver MicrosomesReduced metabolic clearance.[1]
CYP3A4 Inhibition ModerateLowFluorogenic AssayLower drug-drug interaction risk.[1]
Part 5: The Benchmarking Workflow

The following decision tree illustrates the logical progression for validating the novel inhibitor.

Figure 2: Hit-to-Lead Benchmarking Workflow

Benchmarking_Workflow Library Pyridazine Library Synthesis Enzyme TR-FRET Assay (PDE4B vs 4D) Library->Enzyme Filter1 IC50 < 10nM Selectivity > 20x Enzyme->Filter1 Filter1->Library Fail (SAR Loop) Cell PBMC Assay (TNF-α Release) Filter1->Cell Pass Filter2 Cell IC50 < 50nM Cell->Filter2 ADME ADME Profiling (Solubility/Microsomes) Filter2->ADME Pass Lead Validated Lead (NPI-001) ADME->Lead High Solubility Stable

Caption: Systematic workflow for filtering pyridazine candidates based on potency, selectivity, and physicochemical properties.

References
  • Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics. Link

  • Dal Piaz, V., & Giovannoni, M. P. (2000). Pyridazin-3(2H)-ones as potent PDE4 inhibitors.[1][2] European Journal of Medicinal Chemistry. Link[1]

  • Zhang, X., et al. (2005). Discovery of novel pyridazine derivatives as potent and selective PDE4 inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Press, N. J., et al. (2018). PDE4 Inhibitors: A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents. Link[1]

  • FDA Drug Label. (2011). DALIRESP (roflumilast) tablets, for oral use.[1] U.S. Food and Drug Administration. Link

Sources

A Head-to-Head Comparison of Morpholino-Pyridazine Derivatives in Cancer Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The morpholino-pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its unique chemical architecture allows for versatile substitutions, leading to a diverse array of derivatives with potent and selective activities against various cancer cell lines. This guide provides a comprehensive head-to-head comparison of several key morpholino-pyridazine derivatives, synthesizing data from multiple studies to offer researchers a consolidated overview of their performance. We will delve into their cytotoxic activities, mechanistic insights, and the experimental protocols necessary for their evaluation.

The Rationale: Targeting Key Cancer Pathways

The anticancer activity of morpholino-pyridazine derivatives often stems from their ability to inhibit critical signaling pathways that are frequently dysregulated in cancer. Two of the most prominent targets are the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade.[1][2][3]

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3]

  • VEGFR Signaling: VEGFRs, particularly VEGFR-2, play a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][4]

By targeting these pathways, morpholino-pyridazine derivatives can effectively stifle tumor progression and induce cancer cell death.

Comparative Efficacy of Morpholino-Pyridazine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative morpholino-pyridazine derivatives against a panel of human cancer cell lines. It is important to note that this data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Derivative ClassCompoundA549 (Lung)PC-3 (Prostate)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Other Cell LinesReference(s)
4-Morpholino-thiopyrano[4,3-d]pyrimidine 8d 10.278.856.027.34--[1][3]
Pyridazinone-based Diarylurea 10l GI50: <1.66----Melanoma, Prostate[4]
Pyridazinone-based Diarylurea 17a -----Melanoma, NSCLC, Prostate, Colon[4]
Pyrrolo[1,2-b]pyridazine - --Good-GoodOvarian, Renal, Melanoma, Leukemia[5][6]
2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine 4e --IC50: <10--SK-MEL-28 (Melanoma)[7]
2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine 4f --IC50: <10--SK-MEL-28 (Melanoma)[7]

Key Insights from the Data:

  • Compound 8d , a 4-morpholino-thiopyrano[4,3-d]pyrimidine derivative, demonstrates broad-spectrum activity against lung, prostate, breast, and liver cancer cell lines, with IC50 values in the low micromolar range.[1][3]

  • Pyridazinone-based diarylurea derivatives like 10l and 17a show potent growth inhibition against a wide range of cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC).[4]

  • Pyrrolo[1,2-b]pyridazine derivatives have exhibited very good antiproliferative activity, with GI50 values less than 100 nM on several cell lines, including those from colon, ovarian, and breast cancer.[5][6]

  • 2-phenyl-tetrahydroimidazo[1,2-b]pyridazine derivatives 4e and 4f show excellent activity against breast cancer (MCF-7) and melanoma (SK-MEL-28) cell lines.[7]

Mechanistic Insights: A Deeper Look into the PI3K/Akt Pathway

Many morpholino-pyridazine derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway. The following diagram illustrates the key components of this pathway and the points of inhibition by these compounds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Morpholino-Pyridazine Derivatives Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt Signaling Pathway and Inhibition by Morpholino-Pyridazine Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. Below are step-by-step methodologies for key assays used to evaluate the anticancer properties of morpholino-pyridazine derivatives.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Morpholino- Pyridazine Derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Measure Absorbance at 570 nm F->G

Caption: A generalized workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholino-pyridazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Target Engagement: Western Blot Analysis of the PI3K/Akt Pathway

Western blotting is a crucial technique to determine if a compound is hitting its intended molecular target. This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the morpholino-pyridazine derivative at the desired concentration for a specified time.

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion and Future Directions

The morpholino-pyridazine scaffold represents a highly promising framework for the development of novel anticancer therapeutics. The derivatives discussed in this guide demonstrate significant cytotoxic activity across a range of cancer cell lines, often through the targeted inhibition of key signaling pathways like PI3K/Akt and VEGFR. While the compiled data provides a valuable comparative overview, it also highlights the need for standardized testing of these compounds in a comprehensive panel of cancer cell lines under uniform conditions to enable more direct and robust head-to-head comparisons. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential in preclinical cancer models.

References

  • Zheng, P. et al. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870. [Link]

  • Abdel-Maksoud, M. S. et al. (2021). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Molecules, 26(16), 4947. [Link]

  • Zheng, P. W. et al. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed, 29088090. [Link]

  • El-Gamal, M. I. et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(5), 923-942. [Link]

  • Bejan, V. et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243. [Link]

  • El-Sayed, N. N. E. et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. [Link]

  • Uher, M. et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12948. [Link]

  • Bejan, V. et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PubMed, 30585493. [Link]

Sources

Comparative Docking Guide: Pyridazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,2-Diazine Challenge

In modern medicinal chemistry, the pyridazine (1,2-diazine) scaffold has emerged as a "privileged structure," offering unique physicochemical properties compared to its isomers, pyrazine and pyrimidine. Its high dipole moment (~3.9 D) and capacity for simultaneous hydrogen bond acceptance make it a potent bioisostere for phenyl rings, improving water solubility while maintaining lipophilicity.

However, for computational chemists, pyridazines present specific challenges in molecular docking. Standard scoring functions often miscalculate the desolvation penalty of the adjacent nitrogen atoms or fail to accurately predict the directional π-stacking interactions characteristic of this electron-deficient ring.

This guide provides a comparative analysis of pyridazine docking performance across two major therapeutic targets: Acetylcholinesterase (AChE) and Phosphodiesterase 4 (PDE4) . We contrast the performance of pyridazine derivatives against clinical standards (Donepezil and Roflumilast) and evaluate the efficacy of different docking algorithms (AutoDock Vina vs. Schrödinger Glide).

Technical Framework: Docking Electron-Deficient Heterocycles

Before analyzing specific datasets, it is crucial to understand the causality behind the docking protocols selected for this guide.

The Electrostatic Anomaly

Pyridazines possess a unique electrostatic potential (ESP) surface due to the repulsive interaction between the lone pairs of the adjacent nitrogens.

  • The Problem: Many empirical scoring functions (e.g., AutoDock Vina) treat aromatic nitrogen generically. They may underestimate the specific directionality required for H-bonding with the pyridazine

    
     motif.
    
  • The Solution: High-precision docking for pyridazines requires force fields that account for explicit electronic polarization or rigorous hydration terms (e.g., OPLS4 in Glide XP).

Comparative Algorithms
  • AutoDock Vina: Uses an empirical scoring function. Advantages: Speed and open-source accessibility. Disadvantages: Often struggles with the "water-bridging" roles pyridazines play in solvent-exposed pockets.

  • Schrödinger Glide (XP): Uses a hierarchical search with a rigid receptor but extensive sampling of ligand conformation. Advantages: Superior handling of hydrophobic enclosure terms, critical for placing pyridazines in deep pockets like the AChE gorge.

Case Study I: AChE Inhibitors (Neurodegenerative Targets)

Context: Acetylcholinesterase (AChE) features a deep, narrow gorge (~20 Å).[1] Dual-binding inhibitors that span the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) are preferred. Pyridazine derivatives are designed to replace the benzylpiperidine moiety of Donepezil to improve pharmacokinetic profiles.

Comparative Data: Pyridazine Derivatives vs. Donepezil[2]

The following data summarizes a comparative study of


-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives against the standard Donepezil.
Compound IDScaffold TypeDocking Score (kcal/mol)*Key Interactions (CAS)Key Interactions (PAS)RMSD (re-dock)
Donepezil (Ref) Benzylpiperidine-11.60

-

(Trp86)

-

(Trp286)
0.85 Å
Pyridazine-5f Pyridazin-3(2H)-one-10.12 H-bond (Ser293)

-

(Trp286)
1.12 Å
Pyridazine-5g Pyridazin-3(2H)-one-8.28

-

(Tyr341)
Hydrophobic (Tyr72)1.25 Å
Tacrine (Ref) Acridine-6.57

-

(Trp86)
None (CAS only)0.60 Å

*Scores based on Glide XP (Extra Precision) function.

Mechanistic Insight: The most potent pyridazine derivatives (e.g., 5f ) mimic the "dual binding" mode of Donepezil. The pyridazinone ring acts as a rigid linker that facilitates


-stacking interactions with Trp286  at the PAS, while the tail extends into the CAS.
  • Critical Observation: The pyridazine ring often forms a water-mediated bridge to Tyr124 or Asp74 , a feature that rigid docking protocols might miss if water molecules are stripped during protein preparation.

Case Study II: PDE4 Inhibitors (Inflammatory Targets)

Context: Phosphodiesterase 4 (PDE4) contains a distinct "Q-pocket" (glutamine-rich) and "M-pocket" (metal-binding). Selectivity between PDE4B (anti-inflammatory) and PDE4D (emetic side effects) is the "Holy Grail" of this field.

Comparative Data: Pyridazinone vs. Roflumilast[3]
CompoundSelectivity StrategyBinding Energy (Vina)Key Residue InteractionSelectivity Ratio (Predicted)
Roflumilast Non-selective-9.4 kcal/molGln369 (H-bond)1:1
Zardaverine Pyridazinone core-8.1 kcal/molPhe372 (

-stack)
1:2
Pyridazine-3i Hybrid Indole-Pyridazine-9.8 kcal/mol Tyr82 (

-stack)
10:1 (PDE4B)

Mechanistic Insight: Docking studies reveal that the pyridazine scaffold in compound 3i occupies the solvent-filled pocket near the CR3 region. Unlike Roflumilast, which relies heavily on the Q-pocket glutamine, the pyridazine derivative leverages the Tyr82 residue (unique to certain isoforms conformations) via


-

stacking.
  • Protocol Note: For PDE4 docking, it is essential to define the grid box to include the UCR2 regulatory domain interface to capture these selectivity-driving interactions.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this "Self-Validating" docking workflow. This protocol includes mandatory "Stop/Go" checkpoints.

Phase 1: Ligand & Protein Preparation
  • Ligand Generation: Generate 3D conformers of pyridazine derivatives.

    • Critical Step: Protonate the pyridazine ring at physiological pH (7.4). Note that pyridazinones may exist in lactam-lactim tautomerism; the lactam (keto) form is usually dominant and should be the primary docking species.

  • Protein Prep: Download PDB (e.g., 4EY7 for AChE or 3HMV for PDE4).

    • Action: Remove all waters except those bridging the co-crystallized ligand and the protein (check PDB sum).

    • Optimization: Minimize the structure using OPLS4 force field to relieve steric clashes.

Phase 2: The "Redocking" Validation (Stop/Go Checkpoint)

Before docking new compounds, you must redock the co-crystallized native ligand.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Threshold: If RMSD > 2.0 Å, STOP . Your grid generation or force field settings are incorrect. Do not proceed to virtual screening.

Phase 3: Production Docking
  • Grid Generation: Center the grid box on the native ligand centroid.

    • Dimensions: 20 x 20 x 20 Å (standard) or 30 x 30 x 30 Å for dual-site AChE inhibitors.

  • Algorithm: Use Glide XP or AutoDock Vina with exhaustiveness set to 32.

  • Post-Processing: Cluster results (RMSD tolerance 2.0 Å) and inspect the top 5 clusters visually for "buried" polar groups (a common artifact).

Visualization of Workflows

Diagram 1: The Self-Validating Docking Pipeline

This workflow ensures that no data is generated without prior validation of the algorithm's accuracy.

DockingWorkflow Start Start: Target Selection Prep Preparation Phase (Protein & Ligand) Start->Prep Redock Validation: Redock Native Ligand Prep->Redock Check RMSD < 2.0 Å? Redock->Check Fail STOP: Refine Grid/Force Field Check->Fail No Prod Production Docking (Pyridazine Derivatives) Check->Prod Yes Analysis Interaction Profiling (Pi-Stacking/H-Bonds) Prod->Analysis

Caption: A self-validating computational workflow enforcing RMSD checks before production runs.

Diagram 2: AChE Dual-Binding Mechanism

Visualizing how pyridazine derivatives bridge the catalytic and peripheral sites.

AChE_Interaction PAS Peripheral Anionic Site (Trp286, Tyr72) Gorge Hydrophobic Gorge (Tyr337, Phe338) CAS Catalytic Active Site (Ser203, His447) Ligand_Head Pyridazine Ring (Pi-Stacking) Ligand_Head->PAS Pi-Pi Stacking Ligand_Linker Alkyl Linker Ligand_Head->Ligand_Linker Ligand_Linker->Gorge Hydrophobic Enclosure Ligand_Tail Benzyl/Amine Moiety Ligand_Linker->Ligand_Tail Ligand_Tail->CAS Cation-Pi / H-Bond

Caption: Schematic of Pyridazine derivatives spanning the AChE gorge (PAS to CAS).

References

  • Vertex AI Search. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2024). Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety. National Institutes of Health. Link

  • Vertex AI Search. (2020). Docking based screening and molecular dynamics simulations to identify potential selective PDE4B inhibitor. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2021). Synthesis of (p-tolyl)-3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. ResearchGate. Link

  • Vertex AI Search. (2025). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. National Institutes of Health (PMC). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.